1,4-Dimethylpiperidine-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1,4-dimethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSPFYUVWFCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602339 | |
| Record name | 1,4-Dimethylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162648-33-1 | |
| Record name | 1,4-Dimethyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Evolving Landscape of 1,4-Dimethylpiperidine-4-carboxylic Acid Analogues: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dimethylpiperidine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The inherent structural features of the piperidine ring, combined with the strategic placement of methyl and carboxylic acid groups, offer a versatile platform for fine-tuning pharmacological activity. This technical guide provides an in-depth analysis of the structural analogues of this compound, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Core Structure and Therapeutic Potential
The piperidine moiety is a well-established privileged structure in medicinal chemistry, frequently found in FDA-approved drugs targeting the CNS.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. The 1,4-disubstitution pattern on the piperidine ring provides a scaffold to explore interactions with receptors such as opioid, sigma, and muscarinic receptors, which are implicated in pain, neurodegenerative diseases, and psychiatric disorders.[2][3][4]
Synthesis of this compound and its Analogues
The synthesis of the core scaffold and its analogues can be achieved through a multi-step process, often starting from commercially available piperidine derivatives. A common strategy involves the N-methylation of a piperidine-4-carboxylate precursor, followed by modifications at the 4-position.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route, adapted from established methodologies for similar compounds.
Step 1: N-methylation of Methyl Piperidine-4-carboxylate
-
Reaction: Reductive amination of methyl piperidine-4-carboxylate.
-
Reagents: Methyl piperidine-4-carboxylate, formaldehyde (40% aqueous solution), formic acid.
-
Procedure: To a stirred solution of methyl 4-piperidinecarboxylate (1 equivalent) in methanol, add formic acid (1.7 equivalents) followed by 40% aqueous formaldehyde (5 equivalents). Heat the mixture to reflux for 3 hours. After cooling, concentrate the mixture under reduced pressure. Dissolve the residue in water, basify with sodium bicarbonate, and extract with dichloromethane. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield methyl 1-methylpiperidine-4-carboxylate.[5][6]
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Introduction of the 4-Methyl Group (via 4-cyano-4-methylpiperidine intermediate)
-
Reaction: α-methylation of a protected 4-cyanopiperidine.
-
Reagents: 1-Boc-4-cyanopiperidine, a strong base (e.g., Lithium diisopropylamide - LDA), methyl iodide.
-
Procedure: To a solution of 1-Boc-4-cyanopiperidine (1 equivalent) in anhydrous THF at -78°C, add a solution of LDA (1.1 equivalents) dropwise. Stir the mixture for 1 hour at -78°C, then add methyl iodide (1.2 equivalents). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography.
Step 3: Hydrolysis of the Nitrile to Carboxylic Acid
-
Reaction: Acid-catalyzed hydrolysis of the 4-cyano group.
-
Reagents: The product from Step 2, concentrated hydrochloric acid.
-
Procedure: Heat the nitrile from the previous step under reflux with concentrated hydrochloric acid for several hours.[7] The progress of the reaction should be monitored by TLC. After completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the carboxylic acid.
-
Purification: The product can be purified by recrystallization.
Step 4: Deprotection and N-methylation (if Boc-protection was used in Step 2)
-
Reaction: Removal of the Boc protecting group and subsequent N-methylation.
-
Reagents: Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection; formaldehyde and formic acid for methylation.
-
Procedure: Treat the Boc-protected intermediate with TFA in dichloromethane or HCl in dioxane to remove the Boc group. After workup, the resulting secondary amine can be N-methylated as described in Step 1.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound analogues can be significantly modulated by structural modifications at the 1- and 4-positions of the piperidine ring, as well as by replacing the carboxylic acid moiety with bioisosteres.
Modifications at the 1-Position (N-substituent)
The substituent on the piperidine nitrogen plays a crucial role in determining receptor affinity and selectivity. For instance, in the context of opioid receptors, varying the N-substituent can shift the activity from agonism to antagonism.[2]
Modifications at the 4-Position
The 4-position offers opportunities for introducing diverse functional groups to probe interactions with the target receptor. This can include varying the alkyl chain length, introducing aromatic rings, or incorporating hydrogen bond donors and acceptors.
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group, while often crucial for binding, can present challenges related to pharmacokinetics and toxicity.[8] Replacing it with bioisosteres can improve drug-like properties.
Table 1: Common Bioisosteres for Carboxylic Acids
| Bioisostere | pKa Range | Key Features |
| Tetrazole | ~4.5 - 4.9 | Similar acidity to carboxylic acids, metabolically stable.[9] |
| Hydroxamic Acid | ~8 - 9 | Metal-chelating properties.[10] |
| Acylsulfonamide | ~4 - 5 | Improved metabolic stability compared to carboxylic acids.[11] |
Pharmacological Data
The primary targets investigated for analogues of this scaffold are opioid, sigma, and muscarinic receptors.
Table 2: Binding Affinities (Ki, nM) of 1,4-Disubstituted Piperidine Analogues at Opioid Receptors
| Compound ID | N-substituent | 4-substituent | µ (mu) Ki (nM) | δ (delta) Ki (nM) | κ (kappa) Ki (nM) |
| Analog 1 | Methyl | Phenyl | 15 | 250 | 80 |
| Analog 2 | Phenethyl | Phenyl | 5 | 150 | 40 |
| Analog 3 | Methyl | 3-hydroxyphenyl | 1.5 | 10.6 | 0.43 |
Note: Data is illustrative and compiled from various sources on related piperidine structures.[2]
Table 3: Binding Affinities (Ki, nM) of Piperidine Derivatives at Sigma-1 Receptors
| Compound ID | Core Structure | Ki (nM) |
| Analog A | 4-Aroylpiperidine | 8.1 |
| Analog B | 4-(α-Hydroxyphenyl)piperidine | 52 |
Note: Data is illustrative and based on related piperidine scaffolds.[3][12]
Table 4: Inhibitory Concentrations (IC50, µM) of Piperidine Analogues at Muscarinic M1 Receptors
| Compound ID | Core Structure | IC50 (µM) |
| Analog X | N-phenyl-piperazine-amide | 0.49 |
| Analog Y | Benzamide derivative | 5.0 |
Note: Data is illustrative and based on related piperidine-containing structures.[13]
Signaling Pathways and Experimental Workflows
The development and evaluation of these analogues follow a structured workflow, from initial design and synthesis to pharmacological characterization. The interaction of these compounds with their targets, such as G-protein coupled receptors (GPCRs), initiates downstream signaling cascades.
Caption: A generalized workflow for the discovery and development of novel therapeutics based on the this compound scaffold.
The binding of an antagonist to a GPCR, such as an opioid receptor, blocks the binding of the endogenous agonist, thereby inhibiting the downstream signaling cascade. This typically involves the prevention of G-protein coupling, leading to a lack of second messenger production (e.g., cAMP) and modulation of ion channel activity.[1]
Caption: Simplified signaling pathway of an opioid receptor antagonist based on the this compound scaffold.
Conclusion
The this compound scaffold holds considerable promise for the development of novel CNS-active agents. Through systematic structural modifications, guided by SAR principles, and a comprehensive understanding of the underlying pharmacology, researchers can unlock the full therapeutic potential of this versatile chemical entity. The detailed experimental approaches and data presented in this guide aim to facilitate further exploration and optimization of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER | 1690-75-1 [chemicalbook.com]
- 6. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 11. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 1,4-Dimethylpiperidine-4-carboxylic Acid in CNS Drug Discovery: A Technical Guide
An In-depth Exploration of a Privileged Scaffold Through Analogue-Based Evidence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a cornerstone in the development of central nervous system (CNS) therapeutics, owing to its favorable physicochemical properties and its prevalence in numerous FDA-approved drugs. While a vast chemical space of piperidine derivatives has been explored, 1,4-Dimethylpiperidine-4-carboxylic acid remains a relatively under-investigated molecule. This technical guide aims to illuminate the potential of this specific scaffold in CNS drug discovery by drawing compelling parallels from its closely related and well-characterized analogues. By examining the synthesis, pharmacological activity, and structure-activity relationships (SAR) of potent and selective opioid and NMDA receptor antagonists based on the dimethylpiperidine and piperidine-4-carboxylic acid cores, we build a strong case for the future exploration of this compound as a valuable building block for novel CNS-active agents.
Introduction: The Piperidine Scaffold in CNS Drug Discovery
The six-membered heterocyclic structure of piperidine allows for the precise three-dimensional arrangement of functional groups, enabling targeted interactions with a wide array of biological macromolecules.[1] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets.[1] This versatility has led to the successful development of piperidine-containing drugs for a multitude of CNS disorders.[2] Given the limited publicly available data on this compound, this guide will leverage detailed findings from two key classes of analogues:
-
Trans-3,4-dimethylpiperidine derivatives as potent opioid receptor antagonists.[1]
-
Piperidine-carboxylic acid derivatives as selective N-methyl-D-aspartate (NMDA) receptor antagonists.[3]
Potential CNS Applications Based on Analogue Pharmacology
By analyzing the pharmacological profiles of structurally similar compounds, we can infer the potential therapeutic applications of the this compound scaffold.
Opioid Receptor Antagonism
The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for pure opioid receptor antagonists.[1][4] These compounds have been investigated for their potential in treating conditions where peripheral opioid receptor blockade is desired with minimal CNS penetration, such as gastrointestinal motility disorders.[1] The substitution at the piperidine nitrogen is a key determinant of activity and selectivity.
Table 1: Opioid Receptor Binding Affinities and Antagonist Activities of trans-3,4-Dimethylpiperidine Analogues
| Compound | N-Substituent | Receptor Affinity (Ki, nM) | Functional Assay (IC50, nM) | Reference |
| LY99335 | Methyl | - | Antagonist AD50 (rat-tail heat): 25 mg/kg s.c. | [3] |
| JDTic | (3R)-7-hydroxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide derivative | κ: 0.3 | κ Antagonism (GTPγS): 0.006 | [5] |
| 4b | - | μ: High affinity | μ Antagonism (GTPγS): 1.9 | [3] |
NMDA Receptor Antagonism
Derivatives of piperidine-2-carboxylic acid have been extensively studied as potent and selective NMDA receptor antagonists. These compounds show promise in the treatment of neurodegenerative disorders, epilepsy, and neuronal damage from cerebral ischemia.[3] The incorporation of acidic bioisosteres, such as a tetrazole or phosphono group, at the 4-position of the piperidine ring has yielded highly active compounds.[3]
Table 2: In Vitro and In Vivo Activity of Piperidine-Carboxylic Acid-Based NMDA Receptor Antagonists
| Compound | Structure | In Vitro Activity (IC50) | In Vivo Activity (MED, mg/kg i.p.) | Reference |
| LY233053 | cis-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | [3H]CGS-19755 displacement: 107 nM; NMDA antagonism (cortical wedge): 4.2 µM | Block NMDA-induced convulsions (neonatal rats): 20; Block NMDA-induced lethality (mice): 5 | [3] |
| (-)-1 (LY235723) | (-)-isomer of LY233053 | [3H]CGS-19755 displacement: 67 nM; NMDA antagonism (cortical slice): 1.9 µM | Potent NMDA antagonist | [6] |
| 11a | cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | [3H]CPP displacement: 95 nM | Block NMDA-induced lethality (mice): 10 | |
| 11c | cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | [3H]CPP displacement: 120 nM | Block NMDA-induced lethality (mice): 40 |
Signaling Pathways
Understanding the downstream signaling of the target receptors is crucial for drug development.
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs). Antagonists bind to these receptors without initiating a biological response, thereby blocking the binding of endogenous or exogenous agonists. This inhibition prevents the downstream signaling cascade, which typically involves the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[1]
Caption: Opioid Receptor Antagonist Signaling Pathway.
NMDA Receptor Signaling
The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and memory formation.[7] Antagonists at the NMDA receptor can be competitive, binding to the glutamate site, or non-competitive. The piperidine-carboxylic acid derivatives discussed are competitive antagonists.[3] By blocking the binding of glutamate, these antagonists prevent the influx of Ca²⁺, which can be neurotoxic in excess.
Caption: NMDA Receptor Antagonist Signaling Pathway.
Synthesis and Experimental Protocols
The synthesis of these piperidine derivatives often involves multi-step sequences starting from commercially available precursors.
Generalized Synthetic Workflow
A common strategy for synthesizing N-substituted piperidine derivatives involves the initial formation of the core piperidine ring, followed by N-alkylation or N-acylation to introduce the desired substituent.
Caption: Generalized synthetic workflow for N-substituted piperidines.
Key Experimental Protocols
This assay is used to determine the binding affinity (Ki) of a test compound for opioid receptors.[8]
-
Objective: To determine the binding affinity of a test compound for a specific opioid receptor subtype (e.g., mu, delta, or kappa).
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
A radiolabeled ligand specific for the receptor (e.g., [³H]-DAMGO for mu-receptors).
-
Test compound at various concentrations.
-
A non-selective antagonist (e.g., naloxone) to determine non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and a high concentration of the non-selective antagonist is used to measure non-specific binding.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
This in vivo model assesses the ability of a compound to block the convulsant effects of NMDA.[3][9]
-
Objective: To determine the in vivo potency of a test compound as an NMDA receptor antagonist.
-
Materials:
-
Test compound.
-
N-methyl-D-aspartate (NMDA).
-
Vehicle (e.g., saline).
-
-
Methodology:
-
Dosing: Administer the test compound (typically via intraperitoneal injection) at various doses to different groups of neonatal rats. A control group receives the vehicle.
-
NMDA Challenge: After a predetermined time, administer a convulsant dose of NMDA (e.g., 15-30 mg/kg, i.p.).[9]
-
Observation: Observe the animals for a set period for the presence or absence of characteristic seizure activity (e.g., hyperactivity, emprosthotonus, generalized tonic-clonic seizures).[9]
-
Data Analysis: The Minimum Effective Dose (MED) is determined as the lowest dose of the test compound that protects a significant number of animals from NMDA-induced convulsions.[3]
-
Conclusion and Future Directions
While direct pharmacological data for this compound is scarce, the extensive research on its structural analogues provides a strong rationale for its investigation as a potential CNS drug candidate. The evidence from trans-3,4-dimethylpiperidine derivatives suggests that the 1,4-dimethyl substitution pattern could be a viable core for opioid receptor modulators. Similarly, the well-documented activity of piperidine-4-carboxylic acid derivatives as NMDA receptor antagonists indicates that incorporating a carboxylic acid at the 4-position is a promising strategy for targeting this receptor.
Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive pharmacological evaluation. Screening against a panel of CNS targets, including opioid and NMDA receptors, will be crucial in elucidating its therapeutic potential. The strategic combination of the 1,4-dimethyl substitution and the 4-carboxylic acid moiety presents an exciting and unexplored avenue for the development of novel CNS-active compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Long-term effects of recurrent seizures in neonatal rats on NMDA receptor expression in the brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NMDA-induced seizures in developing rats cause long-term learning impairment and increased seizure susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-methyl-D-aspartate (NMDA)-induced seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Therapeutic Potential of 1,4-Dimethylpiperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and the ability to introduce substituents in a defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. While various substitution patterns on the piperidine ring have been extensively explored, the 1,4-dimethylpiperidine moiety remains a relatively under-investigated scaffold with significant therapeutic potential, particularly for central nervous system (CNS) disorders.
This technical guide provides a comprehensive overview of the known and potential biological activities of 1,4-dimethylpiperidine derivatives. Due to the limited publicly available data on this specific substitution pattern, this guide will draw parallels from closely related and well-characterized analogs, such as trans-3,4-dimethylpiperidine derivatives, to infer the potential pharmacological profile and guide future research. This document summarizes key quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Quantitative Biological Data
The primary biological activity reported for derivatives containing a dimethylpiperidine scaffold is the modulation of opioid receptors. The following tables summarize the in vitro binding affinities of representative analogs. It is important to note that these are primarily trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which serve as valuable surrogates for predicting the potential of 1,4-dimethylpiperidine analogs.
Table 1: Opioid Receptor Binding Affinities of trans-3,4-Dimethylpiperidine Analogs
| Compound ID | R1 (N-substituent) | R2 (4-substituent) | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | NOP Ki (nM) | Citation |
| JDTic | Tetrahydroisoquinoline | 3,4-dimethyl-4-(3-hydroxyphenyl) | 1.53 ± 0.19 | 10.6 ± 0.17 | 0.43 ± 0.03 | 16.7 ± 0.76 | [1] |
| AT-076 | Tetrahydroisoquinoline | 4-(3-hydroxyphenyl) | 1.67 ± 0.6 | 19.6 ± 0.7 | 0.26 ± 0.03 | 12.3 ± 1.5 | [1] |
Table 2: Anticancer Activity of a Piperidine Derivative
While not a 1,4-dimethylpiperidine, the following data for a piperidinium compound illustrates the potential for this class of molecules in oncology.
| Compound | Cell Line | Activity | Citation |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | IC50 of 32.43 µM | [2] |
Table 3: Anti-inflammatory Activity of a Dimethylpiperidine Oxime
This data for a 3,3-dimethyl-2,6-dimethyl piperidine derivative suggests potential anti-inflammatory applications.
| Compound | Assay | IC50 (µg/mL) | Citation |
| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | DPPH radical scavenging | 57.15 | |
| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Superoxide radical scavenging | 48.41 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key assays used to evaluate the biological activity of piperidine derivatives.
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Tissue Preparation: Membranes from guinea pig brain tissue or cells expressing recombinant human opioid receptors are prepared as the source of receptors.[3]
-
Radioligand: A radiolabeled ligand, such as [³H]diprenorphine (non-selective) or [³H]-DAMGO (μ-selective), is used.[3]
-
Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) in a 96-well plate.[3]
-
Separation: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.[3]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[3]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
In Vivo Analgesic Assay: Rat Tail-Flick Test
Objective: To assess the antinociceptive (analgesic) effects of a test compound.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to the testing environment and handling procedures.
-
Drug Administration: The test compound is administered, often subcutaneously (s.c.) or orally (p.o.), at a specified time before the test.
-
Nociceptive Testing: A radiant heat source is focused on the rat's tail. The time taken for the rat to flick its tail (tail-flick latency) is recorded. A cut-off time is established to prevent tissue damage.
-
Data Analysis: An increase in the tail-flick latency compared to vehicle-treated animals indicates an analgesic effect. The dose required to produce a 50% analgesic effect (AD50) can be calculated.
General Synthesis of 1,4-Dimethylpiperidine
Method: Eschweiler-Clarke Reaction[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylpiperidine (1.0 equivalent) in an appropriate solvent.
-
Reagent Addition: Add formic acid (3.0 equivalents) to the flask, followed by the slow addition of aqueous formaldehyde (2.5 equivalents). The initial reaction may be exothermic.[1]
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction's completion using TLC or GC-MS.[1]
-
Work-up: After completion, cool the mixture to room temperature. Carefully make the solution strongly basic (pH > 12) by the slow addition of solid NaOH pellets while cooling the flask in an ice bath.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).[1]
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.[1]
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the drug discovery pipeline.
Conclusion and Future Directions
While direct research on 1,4-dimethylpiperidine derivatives is limited, the data from closely related analogs, particularly in the context of opioid receptor modulation, strongly suggests a promising avenue for drug discovery. The favorable physicochemical properties of the piperidine scaffold, combined with the specific stereochemical features that can be introduced with the 1,4-dimethyl substitution pattern, warrant further investigation.
Future research should focus on the synthesis and systematic evaluation of a library of 1,4-dimethylpiperidine derivatives to establish a clear structure-activity relationship. Exploring a wider range of biological targets beyond opioid receptors, such as other CNS receptors, ion channels, and enzymes implicated in neuroinflammation and cancer, could unveil novel therapeutic applications for this underexplored chemical scaffold. The detailed protocols and foundational data presented in this guide provide a solid framework for initiating such research endeavors.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dimethylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylpiperidine-4-carboxylic acid is a substituted piperidine derivative. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. As a tertiary amine and a carboxylic acid, this compound possesses amphoteric characteristics, influencing its solubility, ionization state, and potential for intermolecular interactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside those of closely related analogs, to serve as a foundational resource for its application in research and drug development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its structural analogs. Data for the target compound are limited in the public domain; therefore, values from closely related molecules are provided for comparative analysis.
| Property | This compound | 1-Methylpiperidine-4-carboxylic acid | 4-Methylpiperidine-4-carboxylic acid | Piperidine-4-carboxylic acid |
| Molecular Formula | C₈H₁₅NO₂ | C₇H₁₃NO₂[1][2] | C₇H₁₃NO₂[3] | C₆H₁₁NO₂[4][5] |
| Molecular Weight | 157.21 g/mol | 143.18 g/mol [1][2][6] | 143.18 g/mol | 129.16 g/mol [4] |
| Melting Point (°C) | Data not available | 135 - 139[7] | Data not available | >300[5] |
| Boiling Point (°C) | Predicted: 246.1±33.0 | Predicted: 246.1±33.0[6] | Data not available | Data not available |
| pKa | Predicted: ~4-5 (carboxylic acid), ~9-10 (tertiary amine) | Approx. 4-5 (carboxylic acid)[7] | Data not available | Data not available |
| Solubility | Predicted: Soluble in water | Moderate solubility in water[7] | Data not available | Soluble in water, slightly soluble in methanol, insoluble in ethanol[5] |
| logP | Predicted: -1.6 | Data not available | Data not available | -3.05 |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical parameters for a compound like this compound are provided below. These are generalized methods applicable to this class of molecules.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) for the carboxylic acid and the conjugate acid of the tertiary amine can be determined by potentiometric titration.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Deionized water
-
pH meter with a calibrated electrode
-
Stir plate and magnetic stir bar
-
Burette (50 mL)
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place the beaker on a stir plate and add a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Fill a burette with 0.1 M NaOH solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly (e.g., to pH 12).
-
To determine the pKa of the tertiary amine, a separate titration can be performed by first acidifying the sample solution with a known amount of 0.1 M HCl and then titrating with 0.1 M NaOH.
-
Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points.
Determination of Aqueous Solubility
The shake-flask method is a common technique to determine the equilibrium solubility of a compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 2 mL).
-
Securely cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).
Determination of the Partition Coefficient (logP)
The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity.
Materials:
-
This compound
-
n-Octanol, analytical grade
-
Water, HPLC grade
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
In a centrifuge tube, add equal volumes of n-octanol and water (e.g., 5 mL each).
-
Add a small, known amount of the stock solution to the biphasic system.
-
Cap the tube and vortex vigorously for several minutes to ensure thorough mixing.
-
Allow the phases to separate by letting the tube stand or by centrifugation.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a proposed synthetic workflow for this compound and a general workflow for its physicochemical characterization.
Caption: Proposed synthetic route for this compound.
Caption: General experimental workflow for physicochemical characterization.
References
- 1. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. 1-Methylpiperidine-4-carboxylic Acid | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
An In-depth Technical Guide to 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride
CAS Number: 1185325-87-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. Due to the limited publicly available data for this specific molecule, this guide leverages information on structurally similar piperidine-4-carboxylic acid derivatives to present potential synthetic routes, analytical methodologies, and pharmacological contexts.
Chemical and Physical Properties
This compound hydrochloride is a solid, water-soluble organic compound. Its structure features a piperidine ring N-methylated and C4-methylated, with a carboxylic acid group at the 4-position. The hydrochloride salt form generally enhances its stability and solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 1185325-87-4 | [1][2][3][4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 193.67 g/mol | [1][2][4] |
| Physical State | Solid | [1] |
| Purity | Typically ≥95% | [1][4] |
| IUPAC Name | This compound;hydrochloride | [1] |
| SMILES | CN1CCC(C)(C(=O)O)CC1.Cl | [1] |
| InChI Key | SOKGWUZXWLLXHA-UHFFFAOYSA-N | [1] |
Synthesis and Purification
Hypothetical Synthesis Workflow
A logical synthetic pathway could involve the Eschweiler-Clarke methylation of 4-methyl-4-piperidinecarboxylic acid or the double alkylation of a piperidine-4-carboxylic acid ester.
Caption: Hypothetical synthesis workflow for this compound HCl.
Experimental Protocol: Hypothetical N-Methylation and Salt Formation
Disclaimer: This is a hypothetical protocol based on general organic chemistry principles for the synthesis of similar compounds. It has not been experimentally validated for this specific molecule and should be adapted and optimized with appropriate safety precautions.
-
N-Methylation of 4-Methylpiperidine-4-carboxylic acid:
-
To a solution of 4-methylpiperidine-4-carboxylic acid (1 equivalent) in formic acid (excess), add formaldehyde (excess, e.g., 37% aqueous solution).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess formic acid and formaldehyde under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or column chromatography.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.
-
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound hydrochloride. The following are suggested analytical techniques and hypothetical protocols.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of this compound. Due to the lack of a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is recommended.
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | CAD, ELSD, or MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While experimental spectra for this specific compound are not publicly available, a ¹H NMR spectrum for the closely related this compound (CAS 162648-33-1) is known[5]. The expected ¹H NMR spectrum of the hydrochloride salt would show characteristic signals for the N-methyl and C4-methyl groups, as well as the piperidine ring protons.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 158.1176.
Potential Applications in Drug Discovery and Development
While specific biological activities of this compound hydrochloride are not documented, the piperidine-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of biological targets.
-
Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in many CNS-active drugs due to its ability to be functionalized to modulate physicochemical properties, including blood-brain barrier permeability. Structurally related compounds have been explored as monoamine reuptake inhibitors, which are relevant for the treatment of depression and other neurological disorders[6].
-
GABA Receptor Modulation: Isonipecotic acid (piperidine-4-carboxylic acid) is a known partial agonist of the GABAₐ receptor[2]. Methylation at the nitrogen and the 4-position, as in the title compound, could modulate the potency, selectivity, and pharmacokinetic properties at this and other receptors.
-
Scaffold for Synthesis: As a functionalized building block, this compound can be used in the synthesis of more complex molecules. The carboxylic acid provides a handle for amide bond formation, and the tertiary amine can influence the overall properties of the final compound.
Logical Workflow for Preliminary Pharmacological Screening
The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound hydrochloride, based on the potential applications of its core scaffold.
Caption: A generalized workflow for the initial pharmacological screening of the title compound.
Safety and Handling
Based on available supplier information, this compound hydrochloride is classified as harmful.
-
Hazard Statements: H302 (Harmful if swallowed), H332 (Harmful if inhaled).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P342+P311 (If experiencing respiratory symptoms: Call a POISON CENTER/doctor).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound hydrochloride is a chemical building block with potential for use in the synthesis of novel compounds for drug discovery. While specific data on its synthesis, analysis, and biological activity are scarce, this guide provides a framework for its study based on established knowledge of similar piperidine derivatives. Further research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(162648-33-1) 1H NMR spectrum [chemicalbook.com]
- 6. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Chiral 2-Substituted Piperidine-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The chiral 2-substituted piperidine-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing these valuable building blocks, complete with comparative data and detailed experimental protocols.
Core Synthetic Strategies
The synthesis of chiral 2-substituted piperidine-4-carboxylic acids can be broadly categorized into several key approaches:
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids, to construct the piperidine ring. This is a robust and often predictable method for controlling stereochemistry.
-
Asymmetric Hydrogenation: The enantioselective reduction of a prochiral pyridine or dihydropyridine precursor using a chiral catalyst. This method is highly atom-economical and suitable for large-scale synthesis.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. The auxiliary is subsequently removed to yield the enantioenriched product.
-
Catalytic Asymmetric Cycloaddition Reactions: Employing chiral catalysts to mediate cycloaddition reactions, such as [4+2] cycloadditions, to construct the piperidine ring with high stereocontrol.
-
Organocatalysis: Utilizing small organic molecules as catalysts to promote enantioselective reactions, offering a metal-free alternative for the synthesis of chiral piperidines.
Chiral Pool Synthesis from α-Amino Acids
A highly effective and direct route to chiral 2-substituted piperidine-4-carboxylic acids involves the use of natural or unnatural α-amino acids as the chiral source. A notable example is the synthesis from N-Cbz protected amino acids and Meldrum's acid.[1] This approach establishes the C2 stereocenter from the outset.
General Workflow for Chiral Pool Synthesis
Caption: Chiral Pool Synthesis Workflow from α-Amino Acids.
Experimental Protocol: Synthesis from N-Cbz-L-Alanine[1]
A representative procedure for the synthesis of (2S)-2-methylpiperidine-4-carboxylic acid is as follows:
-
N-Protection: L-Alanine is protected with a carboxybenzyl (Cbz) group.
-
Condensation: The resulting N-Cbz-L-alanine is condensed with Meldrum's acid.
-
Cyclization: The intermediate undergoes an intramolecular Michael addition to form the piperidine ring.
-
Hydrolysis and Decarboxylation: The product is hydrolyzed and decarboxylated to yield the carboxylic acid.
-
Deprotection: The Cbz protecting group is removed via hydrogenolysis to afford the final product.
| Starting Amino Acid | 2-Substituent | Overall Yield |
| L-Alanine | -CH₃ | Good |
| L-Phenylalanine | -CH₂Ph | Good |
| L-Leucine | -CH₂CH(CH₃)₂ | Moderate |
Table 1. Representative yields for the synthesis of 2-substituted piperidine-4-carboxylic acids via the chiral pool approach.
Asymmetric Hydrogenation of Pyridinium Salts
Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts is a powerful method for accessing enantioenriched 2-substituted piperidines.[2][3][4] This can be a key step in a synthetic sequence towards the target carboxylic acids. The choice of chiral ligand is critical for achieving high enantioselectivity.
General Workflow for Asymmetric Hydrogenation
Caption: Asymmetric Hydrogenation of Pyridines.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation[5]
A general procedure for the asymmetric hydrogenation of a 2-substituted pyridinium salt is as follows:
-
Catalyst Preparation: In a glovebox, a high-pressure reactor is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral phosphine ligand (e.g., a derivative of SEGPHOS or BoQPhos).
-
Reaction Setup: The 2-substituted pyridinium salt and an anhydrous, degassed solvent are added to the reactor. An activator, such as iodine, may also be added.
-
Hydrogenation: The reactor is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is stirred under a specific hydrogen pressure (typically 500-1000 psi) at a controlled temperature until completion.
-
Workup and Purification: After carefully depressurizing the reactor, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
| 2-Substituent | Chiral Ligand | Enantiomeric Ratio (er) | Yield (%) |
| -Alkyl | MeO-BoQPhos | 93:7 | Good |
| -Aryl | MP²-SEGPHOS | High | High |
Table 2. Representative enantioselectivities and yields for the asymmetric hydrogenation of 2-substituted pyridinium salts.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established and reliable strategy for asymmetric synthesis.[5][6] The auxiliary is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the chiral product.[7]
General Workflow using a Chiral Auxiliary
Caption: Chiral Auxiliary-Mediated Synthesis Workflow.
Experimental Protocol: Alkylation using an Evans Oxazolidinone Auxiliary[6]
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, which can be a precursor to a chiral 2-substituted piperidine-4-carboxylic acid.
-
Acylation: The chiral oxazolidinone auxiliary is acylated with a suitable carboxylic acid derivative.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to form the corresponding enolate.
-
Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide) to introduce the desired substituent. The steric bulk of the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved, for example, by hydrolysis, to yield the chiral carboxylic acid, which can then be further manipulated to form the target piperidine.
| Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | >99:1 | 92 |
| Ethyl iodide | >98:2 | 95 |
| Allyl bromide | >99:1 | 90 |
| Isopropyl iodide | 95:5 | 85 |
Table 3. Representative diastereoselectivities and yields for the alkylation step using an Evans oxazolidinone auxiliary.[5]
Catalytic Asymmetric Cycloaddition Reactions
Catalytic asymmetric [4+2] cycloadditions, or aza-Diels-Alder reactions, provide a powerful means of constructing the piperidine ring with multiple stereocenters in a single step. Chiral Lewis acids or organocatalysts are often employed to achieve high enantioselectivity.
Experimental Protocol: Zn-Catalyzed [4+2] Cycloaddition of 1-Azadienes and Nitroalkenes[10]
A representative procedure for this cycloaddition is as follows:
-
Catalyst Formation: A zinc catalyst is typically formed in situ from a zinc source (e.g., Zn(OTf)₂) and a chiral ligand (e.g., a bisoxazoline derivative).
-
Cycloaddition: The 1-azadiene and nitroalkene are added to the catalyst solution and stirred at a controlled temperature until the reaction is complete.
-
Workup and Purification: The reaction is quenched, and the product is purified by column chromatography. The resulting polysubstituted piperidine can then be converted to the target carboxylic acid.
| 1-Azadiene Substituent | Nitroalkene Substituent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Aryl | Alkyl | High | High | Good |
| Aryl | Aryl | High | High | Good |
Table 4. General outcomes for the Zn-catalyzed asymmetric [4+2] cycloaddition.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of chiral piperidines, proline and its derivatives, as well as cinchona alkaloids, have been used effectively.[8]
Experimental Protocol: Organocatalytic Domino Michael Addition/Aminalization[11]
This one-pot reaction can construct a polysubstituted piperidine ring with multiple stereocenters.
-
Reaction Setup: To a solution of an aldehyde and a trisubstituted nitroolefin in a suitable solvent (e.g., toluene), an O-TMS protected diphenylprolinol catalyst is added.
-
Reaction: The mixture is stirred at room temperature for an extended period (24-72 hours).
-
Purification: The solvent is evaporated, and the residue is purified by flash column chromatography to afford the highly functionalized chiral piperidine.
| Aldehyde | Nitroolefin | Enantiomeric Excess (ee) |
| Aliphatic | Various | Excellent |
| Aromatic | Various | Excellent |
Table 5. General enantioselectivities for the organocatalytic synthesis of polysubstituted piperidines.
Conclusion
The synthesis of chiral 2-substituted piperidine-4-carboxylic acids can be achieved through a variety of robust and stereoselective methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the desired scale of the synthesis. Chiral pool synthesis offers a reliable and predictable approach, while asymmetric hydrogenation provides an atom-economical and scalable alternative. Chiral auxiliary-mediated methods are highly versatile, and catalytic asymmetric cycloadditions and organocatalytic strategies represent modern, efficient approaches to these valuable building blocks for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: 1,4-Dimethylpiperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethylpiperidine-4-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive literature review of this compound, including its synthesis, chemical properties, and potential biological relevance, drawing upon data from closely related analogs where specific information for the target compound is limited.
Synthesis and Chemical Properties
Proposed Synthetic Pathway:
A likely synthesis would begin with the Eschweiler-Clarke methylation of isonipecotic acid to form 1-methylpiperidine-4-carboxylic acid. This intermediate would then undergo α-methylation at the 4-position of the piperidine ring to yield the final product.
An In-depth Technical Guide to 1,4-dimethylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-dimethylpiperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthetic methodologies, and potential biological relevance.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a piperidine ring substituted with methyl groups at the 1 and 4 positions, and a carboxylic acid group at the 4-position.
InChIKey: QBYSPFYUVWFCBF-UHFFFAOYSA-N [1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its parent compound, 1-methylpiperidine-4-carboxylic acid, are presented below for comparative analysis.
| Property | This compound | 1-methylpiperidine-4-carboxylic acid |
| Molecular Formula | C8H15NO2 | C7H13NO2 |
| Molecular Weight | 157.21 g/mol | 143.18 g/mol [2] |
| Monoisotopic Mass | 157.11028 Da[1] | 143.094628657 Da[2] |
| Appearance | - | White to light yellow powder or crystal |
| Melting Point | - | 174.0 to 178.0 °C |
| XlogP (predicted) | -1.6[1] | - |
| InChI | InChI=1S/C8H15NO2/c1-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11)[1] | InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)[2][3] |
| SMILES | CC1(CCN(CC1)C)C(=O)O[1] | CN1CCC(CC1)C(=O)O[2][3] |
Synthesis and Experimental Protocols
The synthesis of N-methylated piperidine derivatives can be achieved through several established methods. Below are detailed protocols for related compounds that can be adapted for the synthesis of this compound.
Protocol 1: Synthesis of 1,4-Dimethylpiperidine via Reductive Amination
This protocol outlines the synthesis of 1,4-dimethylpiperidine from 4-methylpiperidine and can be considered a foundational method for N-methylation of the piperidine ring.[4]
Materials:
-
4-methylpiperidine
-
Aqueous formaldehyde (37%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methylpiperidine (1.0 equivalent) in DCE or DCM.
-
Add aqueous formaldehyde (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution should be exercised as gas evolution may occur.[4]
-
Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation or column chromatography.
Protocol 2: Synthesis of 1-Methylpiperidine-4-carboxylic acid Hydrochloride
This method describes the synthesis of a closely related compound, 1-methylpiperidine-4-carboxylic acid hydrochloride, from isonipecotic acid.[5]
Materials:
-
Isonipecotic acid
-
Palladium on activated carbon (10%)
-
Formic acid
-
Formaldehyde
-
Concentrated hydrochloric acid
-
Acetonitrile
Procedure:
-
Charge a reaction vessel with isonipecotic acid, palladium on activated carbon, and purified water.
-
Heat the mixture to 90-95 °C.
-
Charge formic acid and formaldehyde to the vessel.
-
After the reaction is complete, cool the mixture to 20-30 °C.
-
Filter the reaction mixture and wash the filter cake with purified water.
-
Concentrate the combined filtrates.
-
Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.
-
Add acetonitrile and concentrate the solution. Repeat this step.
-
Cool the reaction mixture to 20-25 °C and stir for 1-2 hours to allow for crystallization.
-
Filter the mixture, wash the filter cake with acetonitrile, and dry the product.
Biological and Pharmaceutical Relevance
Piperidine derivatives are prevalent in many pharmaceuticals and biologically active compounds.[6] The piperidine moiety serves as a versatile scaffold in drug design. Carboxylic acid derivatives of piperidine have been investigated as inhibitors of adhesion molecules, which are involved in inflammatory processes.[7] Specifically, derivatives of 10H-pyrazino[2,3-b][1][2]benzothiazine containing a piperidine carboxylic acid moiety have shown potent oral inhibitory activities against neutrophil migration in inflammation models.[7]
Additionally, organotin(IV) carboxylates synthesized with 4-piperidinecarboxylic acid have demonstrated significant antimicrobial activities against various bacterial and fungal strains.[8][9] This suggests that the piperidine-4-carboxylic acid structure can be a valuable component in the development of new antimicrobial agents.
Visualized Workflows and Pathways
The following diagrams illustrate key workflows relevant to the synthesis and potential application of this compound.
Caption: General workflow for the synthesis of 1,4-dimethylpiperidine.
Caption: Logical flow for drug discovery utilizing a piperidine scaffold.
References
- 1. PubChemLite - this compound hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 68947-43-3: N-Methyl-Piperidine-4-carboxylic acid [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Prediction of the Collision Cross Section of 1,4-dimethylpiperidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies available for determining the collision cross section (CCS) of small molecules, with a specific focus on 1,4-dimethylpiperidine-4-carboxylic acid. As a molecule of interest in pharmaceutical research and development, understanding its physicochemical properties, such as its CCS value, is crucial for its characterization and analysis. The CCS is a measure of the effective area of an ion in the gas phase and is influenced by its size, shape, and charge. This parameter, often measured using ion mobility-mass spectrometry (IM-MS), provides an additional dimension of separation and identification, complementing traditional liquid chromatography and mass spectrometry techniques[1][2].
Data Presentation
Given the absence of specific published data for this compound, the following table serves as a template for presenting predicted and experimental CCS values. This structure allows for a clear comparison of results obtained from different methodologies.
| Method Type | Prediction/Measurement Method | Ion Adduct | Predicted/Experimental CCS (Ų) | Relative Error (%) | Reference |
| Computational | DFT/Trajectory Method (e.g., HPCCS) | [M+H]⁺ | Value | N/A | [Internal/Published] |
| Machine Learning (e.g., AllCCS) | [M+H]⁺ | Value | Value | [Database Name] | |
| Machine Learning (e.g., Random Forest) | [M+H]⁺ | Value | Value | [Model Details] | |
| Experimental | Drift Tube IM-MS (DTIMS) - Stepped-Field | [M+H]⁺ | Value | N/A | [Internal/Published] |
| Traveling Wave IM-MS (TWIMS) | [M+H]⁺ | Value | Value | [Internal/Published] | |
| Differential Mobility Spectrometry (DMS) | [M+H]⁺ | Value | Value | [Internal/Published] |
Experimental Protocols for CCS Measurement
Experimental determination of CCS values is primarily achieved through various forms of ion mobility-mass spectrometry (IM-MS). These techniques separate ions based on their differential mobility through a buffer gas under the influence of an electric field.
Drift Tube Ion Mobility-Mass Spectrometry (DTIMS)
DTIMS is considered the gold standard for CCS measurements as it can be performed in a calibrant-independent manner.
-
Principle: Ions are introduced into a drift tube filled with a buffer gas (typically nitrogen or helium) at a known pressure and temperature. A uniform electrostatic field is applied across the drift tube, causing the ions to travel through the gas. The time it takes for an ion to traverse the drift tube is its drift time, which is proportional to its CCS.
-
Stepped-Field Method (Calibrant-Independent):
-
Introduce the ionized this compound into the DTIMS instrument.
-
Perform multiple IM experiments using at least five different drift field voltages[3].
-
For each experiment, record the arrival time of the ions.
-
Plot a linear regression curve of the measured arrival times against the inverse of the drift voltages.
-
The CCS value is then calculated from the slope of this linear fit, with a typical relative standard deviation (RSD) of less than 0.3% in interlaboratory evaluations[3][4].
-
-
Single-Field Method (Calibrant-Dependent):
-
Create a calibration curve by measuring the drift times of a set of known compounds (calibrants) with well-established CCS values under a single, fixed drift field[3].
-
Measure the drift time of this compound under the same conditions.
-
Calculate the CCS value of the analyte by interpolating its drift time on the calibration curve. This method has shown an average deviation of 0.54% compared to the stepped-field method[3].
-
Traveling Wave Ion Mobility-Mass Spectrometry (TWIMS)
TWIMS utilizes a non-uniform, traveling wave electric field to propel ions through the drift cell.
-
Principle: Instead of a static electric field, a series of radio frequency (RF) voltages are applied to stacked ring electrodes, creating a wave that pushes ions through the buffer gas.
-
Methodology:
-
A calibration is required using compounds with known CCS values that are structurally similar to the analyte if possible[4].
-
The calibrants and the ionized this compound are introduced into the TWIMS instrument, and their arrival times are measured.
-
A calibration curve is constructed by plotting the known CCS values of the calibrants against their measured arrival times.
-
The CCS of the analyte is then determined from its arrival time using this calibration curve. TWIMS has the advantage of higher resolution in a more compact instrument size compared to DTIMS[4].
-
Computational Protocols for CCS Prediction
Computational methods offer a powerful alternative to experimental measurements, especially when standards are unavailable. These can be broadly categorized into physics-based calculations and machine learning-based predictions.
Quantum Mechanics (QM) and Trajectory Method
This ab initio approach calculates the CCS from the fundamental interactions between the ion and the drift gas.
-
Principle: This method involves determining the three-dimensional structure of the ion and then simulating its interaction with the buffer gas molecules to calculate its momentum transfer cross section, which is then averaged to obtain the CCS.
-
Workflow:
-
Determination of Molecular State: The first step is to determine the likely ionic state of this compound under the experimental conditions (e.g., protonated [M+H]⁺ or deprotonated [M-H]⁻). Carboxylic acids typically form [M-H]⁻ ions in negative ion mode[5].
-
Conformation Generation: Generate a diverse set of possible 3D conformers for the chosen ionic state of the molecule.
-
Conformation Filtering and Clustering: The generated conformers are filtered to remove duplicates and high-energy structures, followed by clustering of similar conformations.
-
DFT Geometry Optimization: The geometry of the representative conformers is optimized using Density Functional Theory (DFT) methods to find their lowest energy states.
-
Atomic Charge Calculation: The partial atomic charges for the optimized conformers are calculated.
-
CCS Calculation: The optimized coordinates and atomic charges are used as input for CCS calculation software like HPCCS or MOBCAL, which use the trajectory method to simulate the collisions between the ion and buffer gas molecules (e.g., N₂)[3][6].
-
Boltzmann Weighting: The CCS values of the different conformers are averaged, weighted by their relative energies according to the Boltzmann distribution, to obtain the final predicted CCS value[4][6].
-
Machine Learning (ML) Prediction
ML models are trained on large datasets of experimentally measured CCS values to predict the CCS of new molecules based on their structural features.
-
Principle: These models learn the relationship between molecular structure and CCS value, enabling rapid prediction for new compounds.
-
Methodology:
-
Input Representation: The structure of this compound is converted into a machine-readable format, such as molecular descriptors (physicochemical properties) or molecular fingerprints (substructural features)[7][8].
-
Model Selection: Various ML algorithms can be used, including Support Vector Regression (SVR), Random Forest (RF), Gradient Boosting Machines (GBM), and Deep Neural Networks (DNN)[4][7].
-
Prediction: The molecular representation is fed into a pre-trained ML model (e.g., from a platform like AllCCS) to obtain the predicted CCS value. The predictive accuracy of these models is typically high, with reported median relative errors often below 3%[4][7].
-
Mandatory Visualizations
Computational CCS Prediction Workflow
The following diagram illustrates the key steps in the computational prediction of a molecule's collision cross section using quantum mechanics and the trajectory method.
Caption: Workflow for computational CCS prediction.
This guide provides a framework for researchers to determine the collision cross section of this compound. By employing the detailed experimental and computational protocols described, scientists can obtain this valuable physicochemical parameter, thereby enhancing the analytical characterization of this important molecule. The choice of method will depend on the availability of instrumentation, computational resources, and the desired level of accuracy.
References
- 1. DSpace [diposit.ub.edu]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Collision Cross Section Calculations to Aid Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Collision cross section predictions using 2-dimensional molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride
Introduction
1,4-Dimethylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative. The piperidine scaffold is a common structural motif in many pharmaceuticals and biologically active compounds. The synthesis of specifically substituted piperidines is therefore of significant interest to researchers in medicinal chemistry and drug development. This document outlines a plausible multi-step synthesis for this compound hydrochloride, providing detailed protocols and expected outcomes. The described synthetic route proceeds through key intermediates, including 1-methyl-4-cyanopiperidine and 1,4-dimethylpiperidine-4-carbonitrile.
Synthetic Strategy Overview
The synthesis of this compound hydrochloride can be achieved via a three-step process starting from 4-cyanopiperidine. The overall strategy involves:
-
N-methylation of the piperidine nitrogen.
-
C-methylation at the carbon adjacent to the nitrile group (the 4-position).
-
Hydrolysis of the nitrile to a carboxylic acid, followed by the formation of the hydrochloride salt.
Each of these steps requires careful control of reaction conditions to ensure optimal yield and purity of the desired product. The following sections provide detailed experimental protocols for each stage of this synthesis.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-4-cyanopiperidine
This step involves the N-methylation of 4-cyanopiperidine. Reductive amination using formaldehyde and a reducing agent is a common and effective method for this transformation.
Materials:
-
4-Cyanopiperidine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-cyanopiperidine (1.0 eq) in DCE or DCM.
-
Add aqueous formaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Gas evolution may be observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield crude 1-methyl-4-cyanopiperidine, which can be used in the next step without further purification or purified by distillation.
Step 2: Synthesis of 1,4-Dimethylpiperidine-4-carbonitrile
This step involves the alkylation of the carbon at the 4-position of 1-methyl-4-cyanopiperidine. This reaction requires a strong base to deprotonate the α-carbon to the nitrile.
Materials:
-
1-Methyl-4-cyanopiperidine
-
Lithium diisopropylamide (LDA) solution in THF
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 1-methyl-4-cyanopiperidine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound hydrochloride
The final step is the hydrolysis of the nitrile to a carboxylic acid, followed by conversion to the hydrochloride salt. Acid-catalyzed hydrolysis is a common method for this transformation.[1][2][3][4]
Materials:
-
1,4-Dimethylpiperidine-4-carbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Diethyl ether or isopropanol
Procedure:
-
In a round-bottom flask, combine 1,4-dimethylpiperidine-4-carbonitrile (1.0 eq) with a mixture of concentrated HCl and water (e.g., 6M HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove water and excess HCl.
-
The resulting crude solid can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield pure this compound hydrochloride.
-
Filter the crystals, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Key Reagents | Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 4-Cyanopiperidine | Formaldehyde, NaBH(OAc)₃ | 1-Methyl-4-cyanopiperidine | 3627-62-1 (as part of a larger structure) | C₇H₁₂N₂ | 124.18 |
| 2 | 1-Methyl-4-cyanopiperidine | LDA, Methyl iodide | 1,4-Dimethylpiperidine-4-carbonitrile | N/A | C₈H₁₄N₂ | 138.21 |
| 3 | 1,4-Dimethylpiperidine-4-carbonitrile | Concentrated HCl | This compound hydrochloride | 1185325-87-4 | C₈H₁₆ClNO₂ | 193.67 |
Table 2: Expected Yields and Physical Properties
| Step | Product Name | Typical Yield (%) | Physical State | Purity |
| 1 | 1-Methyl-4-cyanopiperidine | 80-95 | Oil/Low-melting solid | >95% (after purification) |
| 2 | 1,4-Dimethylpiperidine-4-carbonitrile | 40-60 | Oil/Solid | >95% (after purification) |
| 3 | This compound hydrochloride | 70-90 | Solid | >95% (after recrystallization) |
Note: Yields are estimates based on analogous reactions and may vary depending on reaction scale and optimization.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound hydrochloride.
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: To determine the melting point of the crystalline hydrochloride salt.
References
Application Notes and Protocols: ¹H NMR Spectrum Analysis of 1,4-Dimethylpiperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of 1,4-Dimethylpiperidine-4-carboxylic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol, and a workflow for sample analysis.
Introduction
This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in many pharmaceuticals, making the structural elucidation of its derivatives crucial in drug discovery and development. ¹H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note details the expected ¹H NMR spectrum of this compound and provides a protocol for its analysis.
Predicted ¹H NMR Spectral Data
Due to the limited availability of experimentally derived public data for this compound, the following table presents a predicted ¹H NMR data set. These predictions are based on the analysis of structurally similar compounds, such as N,N-ethylmethyl-piperidine-4-carboxylic acid, and established principles of NMR spectroscopy. The proton assignments are depicted in Figure 1.

Figure 1. Structure of this compound with proton labeling for ¹H NMR assignments.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | 1.25 | s | 3H | - |
| H-b (axial) | 1.80 - 2.00 | m | 2H | - |
| H-b (equatorial) | 2.10 - 2.30 | m | 2H | - |
| H-c (axial) | 2.40 - 2.60 | m | 2H | - |
| H-c (equatorial) | 2.80 - 3.00 | m | 2H | - |
| H-d | 2.30 | s | 3H | - |
| COOH | 10.0 - 12.0 | br s | 1H | - |
Note: The chemical shifts of the piperidine ring protons (H-b and H-c) are expected to be complex multiplets due to geminal and vicinal coupling, as well as potential conformational exchange. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.
Experimental Protocol
This section outlines a standard protocol for the preparation and ¹H NMR analysis of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O))
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
3.2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
3.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Workflow Diagram
The following diagram illustrates the general workflow for the ¹H NMR analysis of this compound.
Caption: Workflow for ¹H NMR analysis.
Data Interpretation
-
Singlet at ~1.25 ppm: This signal corresponds to the three protons of the methyl group at the C4 position (H-a). Being a quaternary carbon, there are no adjacent protons to couple with, resulting in a singlet.
-
Multiplets between 1.80 and 3.00 ppm: These complex signals arise from the eight protons of the piperidine ring (H-b and H-c). The axial and equatorial protons are chemically non-equivalent and exhibit complex splitting patterns due to geminal and vicinal couplings.
-
Singlet at ~2.30 ppm: This singlet is assigned to the three protons of the N-methyl group (H-d).
-
Broad Singlet between 10.0 and 12.0 ppm: This downfield signal is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange. The signal's position is sensitive to solvent, concentration, and temperature.
By following this guide, researchers, scientists, and drug development professionals can effectively utilize ¹H NMR spectroscopy for the structural characterization of this compound and its analogs.
Application Note: Quantitative Analysis of 1,4-Dimethylpiperidine-4-carboxylic Acid in Aqueous Samples using LC-MS
Introduction
1,4-Dimethylpiperidine-4-carboxylic acid is a substituted piperidine derivative. Piperidine-based structures are common motifs in pharmaceuticals and bioactive molecules. Accurate and sensitive quantification of such compounds is crucial in drug discovery and development for pharmacokinetic studies, formulation analysis, and quality control. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for the separation, identification, and quantification of organic molecules.[1] Due to the polar nature and potential for zwitterionic character of the analyte, this method utilizes a reversed-phase C18 column with a mobile phase containing a formic acid modifier to ensure good peak shape and retention.
Experimental Protocol
This protocol provides a general framework for the analysis of this compound. Method optimization and validation are recommended for specific matrices and applications.
Sample Preparation
For aqueous samples such as plasma or cell culture media, a protein precipitation step is often necessary to remove interfering macromolecules.
-
Protein Precipitation:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS system.
-
Liquid Chromatography Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is recommended for good retention of polar analytes.[2]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 5 µL.
Table 1: Chromatographic Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry Conditions
-
Instrumentation: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this analyte due to the presence of the tertiary amine which is readily protonated.[2]
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Source Temperature: Dependent on the instrument, but a typical starting point is 230°C.[2]
-
Scan Range: For initial full scan experiments to identify the precursor ion, a range of m/z 50-500 would be appropriate.
Table 2: Expected Mass Spectrometry Parameters
| Parameter | Expected Value |
| Precursor Ion ([M+H]⁺) | m/z 158.1 |
| Product Ions | To be determined by infusion and fragmentation experiments. A common loss for carboxylic acids is that of H₂O (water) or CO₂ (carbon dioxide). |
| Collision Energy | To be optimized for the specific precursor-product ion transition. |
| Capillary Voltage | 3.0 - 4.0 kV |
Quantitative Data Summary
The following table presents expected performance characteristics of the LC-MS method. These values are based on typical performance for similar small molecule bioanalytical assays and should be confirmed during method validation.[3]
Table 3: Expected Quantitative Performance
| Parameter | Expected Value |
| Retention Time | 2.0 - 4.0 min |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL |
| Linearity (r²) | > 0.995 |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Diagrams
Caption: Experimental workflow for the LC-MS analysis of this compound.
References
Application Notes and Protocols for GC-MS Analysis of Volatile Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are significant structural motifs present in a wide range of natural products, alkaloids, and synthetic pharmaceuticals.[1] The piperidine ring is a crucial component in many drug candidates, making its accurate characterization essential during research, development, and quality control.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and powerful analytical technique for the analysis of volatile and semi-volatile piperidine compounds.[1] This method combines the high-resolution separation capabilities of gas chromatography with the specific detection and identification power of mass spectrometry, making it ideal for impurity profiling, quality control, and the identification of piperidine derivatives in various matrices.[1]
For non-volatile or highly polar piperidine compounds, a derivatization step is often necessary to enhance volatility and improve chromatographic performance.[1][2] This document provides detailed application notes and protocols for the analysis of volatile piperidine compounds by GC-MS, including sample preparation, derivatization, and instrument parameters.
I. Application Note: Analysis of Piperidine Compounds by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile piperidine compounds.[1][3] The basic nature of the piperidine nitrogen can lead to poor peak shape (tailing) due to interactions with active sites in the GC column.[2] Derivatization can mitigate this issue by masking the basicity, leading to more symmetrical peaks.[2]
Key advantages of GC-MS for piperidine analysis include:
-
High Sensitivity and Selectivity: The mass spectrometer allows for the selective detection and identification of target compounds even in complex matrices.
-
Structural Information: The fragmentation patterns observed in the mass spectrum provide valuable information for the structural elucidation of unknown piperidine derivatives.[4]
-
Quantitative Accuracy: When used with appropriate internal standards, GC-MS provides accurate and precise quantification of piperidine compounds.
Challenges in GC-MS analysis of piperidines:
-
Volatility: Not all piperidine derivatives are sufficiently volatile for GC analysis.
-
Thermal Stability: Some compounds may degrade at the high temperatures used in the GC injector and column.[2]
-
Peak Tailing: The basic nitrogen atom can interact with the column, leading to asymmetric peaks.[2]
Derivatization is a common strategy to overcome these challenges by converting the analytes into more volatile, thermally stable, and less polar derivatives.[2][5]
II. Experimental Protocols
A. Protocol 1: General Screening of Volatile Piperidine Compounds
This protocol outlines a general method for the screening and identification of volatile piperidine compounds in a sample.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.[6]
-
Add 5 mL of water and 1 mL of 0.1 M NaOH to basify the solution (pH > 10) to ensure the piperidine compounds are in their free base form.[1]
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate), vortex for 2 minutes, and centrifuge.[1]
-
Carefully transfer the organic layer to a clean vial.[1]
-
Repeat the extraction twice more and combine the organic extracts.[1]
-
Evaporate the solvent under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.
2. GC-MS Parameters
The following table provides typical GC-MS parameters that can be used as a starting point. Optimization may be required for specific analytes and instrumentation.
| Parameter | Value | Reference |
| GC System | ||
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | [3] |
| Carrier Gas | Helium | [3][6] |
| Flow Rate | 1 mL/min (constant flow) | [3][6] |
| Inlet Temperature | 250 °C | [3] |
| Injection Mode | Split (e.g., 20:1) | [3] |
| Injection Volume | 1 µL | [7] |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C | [3] |
| MS System | ||
| Ion Source Temp. | 230 °C | [3] |
| Quadrupole Temp. | 150 °C | [3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Scan Range | m/z 40-300 | [3] |
B. Protocol 2: Quantitative Analysis with Derivatization for Polar Piperidines
For piperidine compounds that are less volatile or exhibit poor chromatographic behavior, derivatization is recommended. Acylation with pentafluorobenzoyl chloride (PFBCI) is a common approach.[1]
1. Sample Preparation and Derivatization
-
Perform the liquid-liquid extraction as described in Protocol 1.
-
Reconstitute the dried extract in 400 µL of ethyl acetate.[1]
-
Add 100 µL of a 0.1 M solution of triethylamine in ethyl acetate.[1]
-
Add 25 µL of pentafluorobenzoyl chloride (PFBCI).[1]
-
Cap the vial and heat at 60°C for 40 minutes.[1]
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.[1]
-
Perform a final extraction with 600 µL of n-hexane and 500 µL of 0.1N NaOH to remove precipitates.[1]
-
The n-hexane layer is ready for injection into the GC-MS.[1]
2. Standard Preparation
-
Prepare a stock solution of the piperidine standard (e.g., 1000 µg/mL) in methanol.[1]
-
Prepare a series of working standards (e.g., 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with methanol.[1]
-
Derivatize the standards using the same procedure as the samples.
3. Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of derivatized piperidine compounds by GC-MS. This data is representative and should be validated for each specific application.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
III. Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis of piperidine compounds.
Logical Flow for Method Selection
Caption: Logic flow for selecting a GC-MS method for piperidine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Note: Analysis of Piperidine Derivatives by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a prevalent saturated heterocyclic motif in a wide range of natural alkaloids and synthetic pharmaceutical agents. Its structural importance makes it a key pharmacophore in drugs targeting a variety of conditions, including allergies, psychosis, and pain. Consequently, robust and reproducible analytical methods for the quantification and purity assessment of piperidine-containing compounds are essential in drug discovery, development, and quality control.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is a broadly utilized, economical, and powerful technique for this purpose.[1]
This application note provides detailed protocols for the analysis of piperidine derivatives using RP-HPLC. It covers methods for compounds with a native chromophore suitable for direct UV detection and for those lacking a chromophore, which necessitates a pre-column derivatization step to render them UV-active.
Principle of Analysis
Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase, most commonly a C18 column.[1] A polar mobile phase is used to elute the compounds, with more polar compounds eluting before less polar ones.[1] A UV-Vis detector measures the absorbance of the eluate at a specific wavelength as it passes through the flow cell. The absorbance is proportional to the concentration of the analyte, enabling accurate quantification. For compounds that do not absorb UV light, a chemical derivatization step is employed to attach a UV-absorbing tag to the molecule prior to HPLC analysis.[1][2]
Experimental Protocols
Protocol 1: Analysis of Piperidine Derivatives with a Native UV Chromophore
This protocol is suitable for piperidine derivatives that possess a chromophore, such as aromatic rings or conjugated systems. An example is the analysis of a piperidone analogue of curcumin (PAC).[3][4]
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Acetic acid or other suitable mobile phase modifier.
-
Reference standard of the piperidine derivative.
Chromatographic Conditions:
The following table summarizes the chromatographic conditions for the analysis of a piperidone analogue of curcumin.[4]
| Parameter | Condition |
| HPLC Column | C18 (300 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile: 5% Acetic Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 392 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 7 min |
Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of the piperidine derivative reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample in a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the piperidine derivative in the sample from the calibration curve.
Quantitative Data Summary for Piperidone Analogue of Curcumin (PAC): [3][4]
| Parameter | Value |
| Retention Time | 5.8 ± 0.92 min |
| Linearity Range | 100 - 10,000 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 13.1 ng/mL |
| Limit of Quantification (LOQ) | 3.9 ng/mL |
Protocol 2: Analysis of Piperidine Derivatives via Pre-Column Derivatization
This protocol is designed for simple piperidine derivatives that lack a UV chromophore. A sensitive and accurate RP-HPLC method involves pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride) to form a UV-active derivative.[1][5][6][7]
Instrumentation and Reagents:
-
HPLC system as described in Protocol 1.
-
Acetonitrile (HPLC Grade).
-
Ultrapure Water.
-
4-Toluene Sulfonyl Chloride (Derivatizing Reagent).[1][5][6][7]
-
Piperidine Reference Standard.
-
Sodium bicarbonate or other suitable base.
Chromatographic Conditions for Derivatized Piperidine: [5][6][7]
| Parameter | Condition |
| HPLC Column | Inertsil C18 (250 x 4.6 mm) |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~230 nm (typical for tosyl derivatives) |
| Column Temperature | 30°C |
Derivatization and Sample Preparation:
-
Standard and Sample Solutions: Prepare stock solutions of the piperidine reference standard and the sample in a suitable solvent.
-
Derivatization Reaction:
-
To an aliquot of the standard or sample solution, add a buffer solution (e.g., sodium bicarbonate) to adjust the pH.[2]
-
Add an excess of the 4-toluenesulfonyl chloride solution.[2]
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[1]
-
Cool the mixture to room temperature.
-
If necessary, quench the reaction by adding a small amount of a primary amine solution to consume excess tosyl chloride.[1]
-
-
Final Preparation: Dilute the final derivatized solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.
Analysis Procedure:
Follow the analysis procedure outlined in Protocol 1, using the chromatographic conditions specified for the derivatized piperidine.
Method Validation Parameters for Derivatized Piperidine: [1][5][6][7]
| Parameter | Value |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Accuracy (% Recovery) | 101.82% |
| Precision (%RSD) | 0.6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Method Development and Optimization Considerations
For the successful analysis of a diverse range of piperidine derivatives, method development and optimization are often necessary. Key parameters to consider include:
-
Column Chemistry: While C18 columns are widely used, other stationary phases like C8 or phenyl columns may offer different selectivity for specific analytes.[8][9]
-
Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase should be optimized to achieve adequate retention and resolution. The use of mobile phase additives like trifluoroacetic acid (TFA), formic acid, or phosphoric acid can significantly improve peak shape for basic piperidine compounds by minimizing interactions with residual silanols on the stationary phase.[8][10][11]
-
pH of the Mobile Phase: The pH of the mobile phase can influence the ionization state of piperidine derivatives, which in turn affects their retention and peak shape.
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation efficiency.[12]
-
Flow Rate: Optimizing the flow rate can improve resolution, although it may also increase analysis time.[12]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow for selecting an appropriate HPLC method and the general experimental workflow.
Caption: Logic flow for selecting the appropriate HPLC method for piperidine analysis.
Caption: General experimental workflow for RP-HPLC analysis of piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for N-methylation of 4-Methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-methylation of 4-methylpiperidine to synthesize 1,4-dimethylpiperidine. The methods described herein are established chemical transformations suitable for laboratory and potential scale-up applications.
Introduction
N-methylation of piperidine scaffolds is a crucial transformation in medicinal chemistry and drug development. The addition of a methyl group to the nitrogen atom can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. 4-Methylpiperidine is a common building block, and its N-methylation to 1,4-dimethylpiperidine yields a tertiary amine that is a key intermediate in the synthesis of various biologically active compounds. This document outlines two primary methods for this conversion: the Eschweiler-Clarke reaction and direct alkylation with methylating agents like methyl iodide or dimethyl sulfate.
Reaction Scheme
Caption: General reaction scheme for the N-methylation of 4-methylpiperidine.
Experimental Protocols
Protocol 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reductive amination method that methylates secondary amines to tertiary amines using excess formic acid and formaldehyde.[1][2][3][4] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][4]
Materials:
-
4-Methylpiperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for basification
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-methylpiperidine (1.0 eq).
-
Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).[1]
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C for 12-18 hours.[1][5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add water and 1 M HCl to the reaction mixture.
-
Wash the aqueous layer with dichloromethane (DCM) to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of 11-12 by the slow addition of a concentrated NaOH or KOH solution.
-
Extract the product into DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,4-dimethylpiperidine.
-
The crude product can be purified by distillation or column chromatography.
Workflow Diagram:
Caption: Workflow for the Eschweiler-Clarke N-methylation of 4-methylpiperidine.
Protocol 2: Direct N-Alkylation with Methyl Iodide or Dimethyl Sulfate
Direct alkylation of the secondary amine with a methylating agent such as methyl iodide or dimethyl sulfate is another common method. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.
Materials:
-
4-Methylpiperidine
-
Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4) (Caution: Both are toxic and should be handled in a fume hood with appropriate personal protective equipment) [6][7]
-
A suitable solvent (e.g., acetonitrile, acetone, or ethanol)[6][8]
-
A non-nucleophilic base (e.g., potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), or triethylamine (Et3N))
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-methylpiperidine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent in a round-bottom flask.
-
Slowly add the methylating agent (methyl iodide or dimethyl sulfate, 1.1-1.2 eq) to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours until completion (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
After the reaction is complete, filter off the solid base and any salt byproducts.
-
Remove the solvent under reduced pressure.
-
The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
-
Purify the 1,4-dimethylpiperidine by distillation or column chromatography.
Workflow Diagram:
Caption: Workflow for direct N-alkylation of 4-methylpiperidine.
Data Presentation
Table 1: Comparison of N-methylation Protocols
| Parameter | Eschweiler-Clarke | Direct Alkylation (CH3I) | Direct Alkylation ((CH3)2SO4) |
| Methylating Agents | Formaldehyde, Formic Acid | Methyl Iodide | Dimethyl Sulfate |
| Typical Yield | High (up to 98% reported for secondary amines)[1] | Moderate to Good (60-70% reported for similar piperidines)[8] | Moderate to Good (60-70% reported for other heterocycles)[6] |
| Byproducts | CO2, H2O | HI (neutralized by base) | H(CH3)SO4 (neutralized by base) |
| Key Advantage | Avoids over-methylation (quaternary salt formation)[1][3][4] | Milder conditions may be possible | High reactivity, low cost[7] |
| Key Disadvantage | Requires heating and acidic conditions | Potential for quaternization, toxicity of CH3I | High toxicity of (CH3)2SO4[7] |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | Colorless liquid | 3.03 (m), 2.57 (m), 1.84 (s, NH), 1.61 (m), 1.45 (m), 1.08 (m), 0.91 (d)[9] | Data available, typical N-H stretch ~3300 |
| 1,4-Dimethylpiperidine | C₇H₁₅N | 113.20 | Colorless liquid | Expected signals: N-CH₃ singlet (~2.2-2.3), ring protons, C-CH₃ doublet | Expected signals: C-H stretches ~2800-3000, absence of N-H stretch |
Note: Specific spectroscopic data for 1,4-dimethylpiperidine was not explicitly found in the provided search results and is based on typical values for similar structures.
Conclusion
The N-methylation of 4-methylpiperidine can be effectively achieved through several methods, with the Eschweiler-Clarke reaction and direct alkylation being the most common. The choice of method will depend on the desired scale, available reagents, and the tolerance of other functional groups in the starting material to the reaction conditions. The Eschweiler-Clarke reaction is particularly advantageous for its high yield and prevention of over-alkylation. Direct alkylation offers an alternative, though care must be taken with the toxicity of the reagents and potential for side reactions. For all procedures, proper purification and characterization of the final product are essential to ensure high purity for subsequent applications.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. server.ccl.net [server.ccl.net]
- 7. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Tertiary Amine Synthesis via the Eschweiler-Clarke Reaction
For Researchers, Scientists, and Drug Development Professionals
The Eschweiler-Clarke reaction is a cornerstone of organic synthesis, providing a reliable and efficient method for the methylation of primary and secondary amines to their corresponding tertiary amines. This reductive amination process utilizes formaldehyde as the methyl source and formic acid as the reducing agent. A key advantage of this reaction is its ability to achieve exhaustive methylation without the formation of quaternary ammonium salts, a common side reaction in other methylation strategies.[1][2][3][4][5] This characteristic, along with its generally high yields and operational simplicity, makes the Eschweiler-Clarke reaction a valuable tool in the synthesis of pharmaceuticals and other complex organic molecules.[6]
Reaction Mechanism and Principles
The Eschweiler-Clarke reaction proceeds through a well-established mechanism:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary or secondary amine on formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to form an electrophilic iminium ion.[2][7]
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion. This reduction step generates the methylated amine and carbon dioxide, the latter of which drives the reaction to completion.[1][7]
-
Repetition for Primary Amines: In the case of a primary amine, the resulting secondary amine can undergo the same two-step process again to yield the final tertiary amine. The reaction ceases at the tertiary amine stage as the formation of an iminium ion is no longer possible.[2][4]
Quantitative Data Summary
The Eschweiler-Clarke reaction is known for its high efficiency across a range of substrates. The following table summarizes representative yields for the methylation of various primary and secondary amines under different conditions.
| Starting Amine | Amine Type | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Amine (unspecified) | Secondary Aliphatic | Formic acid, 37% aq. Formaldehyde | 80 | 18 | 98 | [2] |
| Dibenzylamine | Secondary Aromatic | Paraformaldehyde, Zinc Chloride, Zinc Borohydride | Room Temp | 8-12 | 90 | [8] |
| N-methylaniline | Secondary Aromatic | Formaldehyde, K₂CO₃ in Toluene | 130 | 20 | 74 | [8] |
| Various Primary and Secondary Amines | Primary/Secondary Aliphatic | Paraformaldehyde, Oxalic Acid Dihydrate | 100-120 | 1 | 84-100 | |
| N-methylmorpholine | Secondary Heterocyclic | Paraformaldehyde, Oxalic Acid Dihydrate | Not specified | Not specified | 100 | [9] |
| 2-(Dimethylamino)-ethanol | Primary Aliphatic | Paraformaldehyde, Oxalic Acid Dihydrate | Not specified | Not specified | 93 | [9] |
Experimental Protocols
Below are detailed experimental protocols for the Eschweiler-Clarke methylation of a secondary and a primary amine.
Protocol 1: Methylation of a Secondary Amine
This protocol is a general procedure for the N-methylation of a secondary amine to the corresponding tertiary amine.[2]
Materials:
-
Secondary amine (1.0 eq)
-
Formic acid (1.8 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the secondary amine (0.2 mmol, 1.0 eq).
-
Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture to 80°C and maintain for 18 hours.
-
After 18 hours, cool the mixture to room temperature (25°C).
-
Add water and 1M HCl to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (DCM) to remove any non-basic impurities. Discard the organic layer.
-
Basify the aqueous phase to a pH of 11 using a suitable base (e.g., NaOH solution).
-
Extract the basified aqueous phase with DCM (3 x volume of aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to afford the pure tertiary amine.
Protocol 2: N,N-Dimethylation of a Primary Amine (Solvent-Free)
This protocol describes a solvent-free and formalin-free modification of the Eschweiler-Clarke reaction for the N,N-dimethylation of primary amines.[10]
Materials:
-
Primary amine (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Oxalic acid dihydrate (10.0 eq)
-
Calcium oxide or calcium hydroxide
-
Ethyl acetate or ethanol
-
Reaction vessel (e.g., round-bottom flask)
-
Heating and stirring apparatus
-
Standard glassware for workup and extraction
Procedure:
-
In a reaction vessel, combine the primary amine, paraformaldehyde (2 equivalents per methyl group to be added), and oxalic acid dihydrate.
-
Heat the mixture to 100-120°C with stirring. The reaction proceeds in a molten state.
-
Maintain the temperature until the reaction is complete (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture. The product is the corresponding ammonium oxalate salt.
-
To obtain the free base, treat the product mixture with a suspension of calcium oxide in ethyl acetate or ethanol, or with aqueous calcium hydroxide followed by extraction.
-
Filter the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude tertiary amine.
-
If necessary, further purify the product by distillation or chromatography.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Eschweiler-Clarke reaction.
Experimental Workflow
Caption: General experimental workflow for the Eschweiler-Clarke reaction.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. name-reaction.com [name-reaction.com]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination of 4-Methylpiperidine with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive amination of 4-methylpiperidine with formaldehyde is a fundamental chemical transformation that yields 1,4-dimethylpiperidine. This reaction is a cornerstone in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds. The resulting product, 1,4-dimethylpiperidine, serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] The piperidine scaffold is a privileged structure in numerous FDA-approved drugs due to its ability to confer favorable physicochemical properties and facilitate specific interactions with biological targets.[2] This document provides detailed protocols for two common and effective methods for this transformation: the Eschweiler-Clarke reaction and reductive amination using sodium triacetoxyborohydride.
Reaction Overview
The methylation of 4-methylpiperidine with formaldehyde can be achieved through two primary synthetic routes:
-
Eschweiler-Clarke Reaction: This classic method utilizes excess formic acid and formaldehyde to methylate secondary amines.[3][4] The reaction is irreversible due to the formation of carbon dioxide and reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4]
-
Reductive Amination with a Hydride Reducing Agent: A more modern approach involves the in-situ formation of an iminium ion from 4-methylpiperidine and formaldehyde, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This method is known for its mild reaction conditions and high functional group tolerance.[3]
Data Presentation
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination (NaBH(OAc)₃) |
| Typical Yield | High | High |
| Reaction Temperature | 80-100 °C (Reflux)[3] | Room Temperature |
| Reaction Time | Several hours[3] | 12-24 hours[3] |
| Key Reagents | Formic acid, Formaldehyde[4] | Formaldehyde, Sodium triacetoxyborohydride[3] |
| Byproducts | Carbon dioxide, Water | Sodium salts, Acetic acid |
| Work-up | Basification and extraction[3] | Aqueous quench and extraction[3] |
| Purification | Fractional distillation[3] | Fractional distillation or column chromatography[3] |
Experimental Protocols
Protocol 1: Eschweiler-Clarke Reaction
This protocol details the synthesis of 1,4-dimethylpiperidine from 4-methylpiperidine using formaldehyde and formic acid.
Materials:
-
4-methylpiperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) pellets
-
Diethyl ether or dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-methylpiperidine (1.0 eq).
-
Add formic acid (at least 2-3 equivalents) followed by an excess of aqueous formaldehyde solution (at least 2-3 equivalents).[3]
-
Heat the reaction mixture to reflux (80-100 °C) and maintain for several hours.[3] Monitor the reaction progress using TLC or GC-MS to ensure complete consumption of the starting material.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully make the solution strongly basic (pH > 12) by the slow addition of solid NaOH pellets while cooling the flask in an ice bath.[3]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).[3]
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purify the crude 1,4-dimethylpiperidine by fractional distillation.[3]
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the synthesis of 1,4-dimethylpiperidine using formaldehyde and sodium triacetoxyborohydride as the reducing agent.
Materials:
-
4-methylpiperidine
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir plate
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) in DCM or DCE.
-
Add aqueous formaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes.[3]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[3] Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or GC-MS).[3]
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[3]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.[3]
-
Purify by fractional distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine).[3]
Visualizations
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Caption: Experimental workflow for reductive amination.
Applications in Drug Development
The 1,4-dimethylpiperidine scaffold is of interest in medicinal chemistry.[2] While there are no currently approved drugs containing this specific moiety, it is a key structural feature in pharmacologically active compounds.[5][6] For instance, it forms the core of JDTic, a potent and selective antagonist of the kappa-opioid receptor, which has been investigated for its potential in treating addiction and mood disorders.[5] The synthesis of various 1,4-disubstituted piperidines is a significant area of research for developing novel therapeutics, including those targeting neuronal T-type Ca2+ channels for the mitigation of neuropathic pain.[7] The ability to efficiently synthesize 1,4-dimethylpiperidine is therefore crucial for the exploration of new chemical space in drug discovery.
Troubleshooting and Optimization
-
Low Yield in Eschweiler-Clarke Reaction:
-
Insufficient Reagents: Ensure that both formaldehyde and formic acid are used in excess (at least 2-3 equivalents each).[3]
-
Inadequate Temperature: The reaction should be heated to reflux (80-100 °C) to proceed efficiently.[3]
-
Incomplete Reaction: Monitor the reaction by TLC or GC-MS to ensure the starting material is fully consumed before work-up.[3]
-
Loss During Work-up: The product is volatile and water-soluble. Ensure the aqueous layer is thoroughly basified (pH > 12) before extraction to maximize its solubility in the organic solvent.[3]
-
-
Side Product Formation:
Purification Considerations
-
Fractional Distillation: This is the most common and effective method for purifying the final product, 1,4-dimethylpiperidine, which is a volatile liquid.[3]
-
Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and washing with a dilute acid to extract the amine into the aqueous layer as its salt. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, re-basified, and the pure amine is extracted.[3]
-
Column Chromatography: For the reductive amination protocol, if distillation is not feasible, column chromatography on silica gel can be used. It is recommended to add a small amount of a basic modifier like triethylamine (1%) to the eluent to prevent tailing of the basic product on the acidic silica gel.[3][8]
References
Application Notes and Protocols for the Purification of Crude 1,4-Dimethylpiperidine by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of crude 1,4-Dimethylpiperidine using fractional distillation. This method is highly effective for separating the desired product from unreacted starting materials and byproducts commonly found in the crude reaction mixture.[1] Detailed protocols for the fractional distillation process and subsequent purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are provided.
Introduction
1,4-Dimethylpiperidine is a substituted piperidine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. The purity of this intermediate is critical as impurities can negatively impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Fractional distillation is the preferred method for purifying 1,4-Dimethylpiperidine on a larger scale due to its volatile liquid nature.[1] This technique effectively removes impurities with different boiling points.
The primary impurities in crude 1,4-Dimethylpiperidine often include unreacted 4-methylpiperidine and byproducts such as N-formylpiperidine, depending on the synthetic route employed. The close boiling point of 4-methylpiperidine to that of 1,4-Dimethylpiperidine necessitates the use of fractional distillation over simple distillation for efficient separation.
Physicochemical Properties
A summary of the relevant physicochemical properties of 1,4-Dimethylpiperidine and its potential impurities is presented in Table 1. This data is crucial for designing an effective fractional distillation protocol.
Table 1: Physicochemical Properties of 1,4-Dimethylpiperidine and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,4-Dimethylpiperidine | C₇H₁₅N | 113.20 | 129.4 - 129.6 |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 122 - 130 |
| N-Formylpiperidine | C₆H₁₁NO | 113.16 | 222 |
Data sourced from various chemical suppliers and databases.
Experimental Protocols
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
-
1,4-Dimethylpiperidine and its precursors are flammable and corrosive. Keep away from heat, sparks, and open flames.
-
Ground and bond all equipment to prevent static discharge.
-
Have a fire extinguisher and safety shower readily accessible.
Materials and Equipment
-
Crude 1,4-Dimethylpiperidine
-
Boiling chips or magnetic stir bar
-
Heating mantle with a stirrer
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux column)[2]
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flasks
-
Glass wool or aluminum foil for insulation
-
Vacuum adapter (if performing vacuum distillation)
-
Analytical balance
-
GC-MS system
-
HPLC system
Fractional Distillation Workflow
Caption: Workflow for the purification of 1,4-Dimethylpiperidine.
Detailed Fractional Distillation Protocol
-
Assembly: Assemble the fractional distillation apparatus in a fume hood. A Vigreux column is recommended for good separation.[2] Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude 1,4-Dimethylpiperidine and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and ensure a proper temperature gradient.[3]
-
Heating: Begin heating the distillation pot gently. The heating rate should be slow and steady to allow for the establishment of a proper vapor-liquid equilibrium in the column.[2]
-
Fraction Collection:
-
Forerun: The first fraction to distill will likely be a small amount of lower-boiling impurities. Collect this "forerun" in a separate receiving flask until the temperature at the distillation head stabilizes.
-
Main Fraction: As the temperature at the distillation head stabilizes near the boiling point of 1,4-Dimethylpiperidine (approximately 129 °C), switch to a clean receiving flask to collect the main product fraction.
-
Monitoring: Continuously monitor the temperature at the distillation head. A stable temperature indicates that a pure component is distilling.[2]
-
Final Fraction: If the temperature begins to rise significantly above the boiling point of the product, it indicates that higher-boiling impurities are starting to distill. Switch to a new receiving flask to collect this final fraction.
-
-
Completion: Stop the distillation before the distillation pot goes to dryness to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.
-
Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.
Table 2: Fractional Distillation Collection Parameters
| Fraction | Temperature Range at Distillation Head (°C) | Expected Composition |
| Forerun | < 128 | Low-boiling impurities, residual solvents |
| Main Fraction | 128 - 131 | Pure 1,4-Dimethylpiperidine |
| Final Fraction | > 131 | Higher-boiling impurities (e.g., N-formylpiperidine) |
Purity Analysis Protocols
GC-MS is an excellent technique for assessing the purity of volatile compounds like 1,4-Dimethylpiperidine.[4]
Table 3: GC-MS Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Injection Volume | 1 µL (split ratio 50:1) |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
-
Sample Preparation: Dilute a small aliquot of the purified 1,4-Dimethylpiperidine in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
For less volatile impurities or for quantitative analysis, HPLC can be employed. Since 1,4-Dimethylpiperidine lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization can be performed for UV detection.[4]
Table 4: HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | CAD, ELSD, or UV at 210 nm (if derivatized) |
-
Sample Preparation: Prepare a stock solution of the purified 1,4-Dimethylpiperidine in the mobile phase at a concentration of 1 mg/mL. Further dilute as necessary.
Data Presentation and Interpretation
The purity of the collected fractions should be determined by calculating the peak area percentage from the GC or HPLC chromatograms. Fractions with a purity of ≥99.5% can be pooled to provide the final purified product.
Table 5: Expected Purity of 1,4-Dimethylpiperidine
| Sample | Purity by GC-MS (%) | Purity by HPLC (%) |
| Crude 1,4-Dimethylpiperidine | 85 - 95 | 85 - 95 |
| Purified 1,4-Dimethylpiperidine | ≥ 99.5 | ≥ 99.5 |
Conclusion
Fractional distillation is a robust and effective method for the purification of crude 1,4-Dimethylpiperidine. By carefully controlling the distillation parameters and monitoring the temperature, it is possible to achieve high purity levels suitable for use in research, development, and manufacturing of pharmaceuticals and other high-value chemicals. The analytical methods outlined provide reliable means for assessing the purity of the final product.
References
Application Note: Pre-column Derivatization for HPLC-UV Analysis of Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the pre-column derivatization of piperidines for quantitative analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Piperidine and its derivatives are common structural motifs in many pharmaceutical compounds but often lack a strong native chromophore, making direct UV detection challenging. This document outlines methods using four common derivatizing agents: 4-Toluenesulfonyl Chloride (Tosyl Chloride), Dansyl Chloride, 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl), and 4-Chloro-7-nitrobenzofuran (NBD-Cl) to overcome this limitation. Detailed experimental protocols, a summary of quantitative performance data, and workflow diagrams are provided to guide researchers in selecting and implementing a suitable method for their analytical needs.
Introduction
The piperidine ring is a fundamental heterocyclic moiety present in a wide array of pharmaceutical compounds and natural alkaloids.[1] Accurate quantification of piperidine-containing molecules is crucial throughout the drug development process, from discovery and synthesis to quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and cost-effective analytical technique. However, the saturated piperidine ring does not possess a chromophore that absorbs significantly in the UV spectrum, hindering direct analysis.[1][2]
Pre-column derivatization addresses this challenge by covalently attaching a UV-active or fluorescent tag to the piperidine molecule prior to chromatographic separation.[1][3] This process not only enhances detectability but can also improve the chromatographic properties of the analyte.[3] This note details validated methods using four effective derivatizing reagents, providing researchers with a selection of robust protocols for the sensitive and accurate analysis of piperidines.
Logical Approach to Method Selection
The selection of a derivatization reagent depends on several factors, including the nature of the analyte, the sample matrix, required sensitivity, and available instrumentation. The following diagram outlines the decision-making process for analyzing a piperidine-containing compound.
Experimental Protocols
The following sections provide detailed protocols for the pre-column derivatization of piperidines with four different reagents.
Method 1: 4-Toluenesulfonyl Chloride (Tosyl Chloride) Derivatization
This method is a robust and reliable option for UV detection. The reaction of piperidine with tosyl chloride forms a stable sulfonamide derivative with strong UV absorbance.[4][5][6]
Workflow:
Materials and Reagents:
-
Piperidine standard
-
4-Toluenesulfonyl chloride (Tosyl Chloride)
-
Acetonitrile (HPLC grade)
-
Sodium Bicarbonate
-
Water (HPLC grade)
-
Phosphoric Acid
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl or mobile phase).
-
Derivatization:
-
To an aliquot of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic buffer, such as sodium bicarbonate solution, to facilitate the reaction and neutralize the HCl byproduct.
-
Vortex the mixture and allow it to react at room temperature for a specified time (optimization may be required, typically 30-60 minutes).
-
-
HPLC Analysis:
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
Chromatographic Conditions:
-
Mobile Phase: Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (e.g., 32:68 v/v)[4][6]
-
Detection Wavelength: Dependent on the tosyl-piperidine derivative (typically around 230 nm).
-
Injection Volume: 10 µL
Method 2: Dansyl Chloride Derivatization
Dansyl chloride reacts with secondary amines to form highly fluorescent and UV-active sulfonamide derivatives, enabling very sensitive detection.[7][8]
Workflow:
Materials and Reagents:
-
Piperidine standard
-
Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)
-
Acetonitrile (HPLC grade)
-
Sodium Bicarbonate or Borate Buffer (pH 9-10.5)[8]
-
Hydrochloric Acid (for quenching)
-
Water (HPLC grade)
Procedure:
-
Standard/Sample Preparation: Prepare standard and sample solutions in an appropriate solvent.
-
Derivatization:
-
To 100 µL of the standard or sample solution, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).
-
Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Vortex the mixture for 1 minute.
-
Incubate in a water bath at 60°C for 30 minutes, protecting from light.[8]
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.[8]
-
-
HPLC Analysis:
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm)[7][9]
-
Mobile Phase: Acetonitrile and water gradient (e.g., 15:85 v/v Acetonitrile:Water)[7]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection:
-
UV: ~254 nm
-
Fluorescence: Excitation ~340 nm, Emission ~525 nm
-
Method 3: 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) Derivatization
FMOC-Cl is another highly effective reagent for derivatizing primary and secondary amines, yielding stable and strongly fluorescent derivatives.[1][3]
Materials and Reagents:
-
Piperazine/Piperidine standard
-
4-Chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine
Procedure:
-
Standard/Sample Preparation: Prepare a standard solution of piperazine/piperidine in a suitable solvent.
-
Derivatization:
-
Prepare a solution of NBD-Cl in acetonitrile. [2] * Mix the piperazine/piperidine solution with an excess of the NBD-Cl solution. [2] * Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction. [2] * Cool the solution and dilute with the mobile phase before injection. [2]3. HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Chromatographic Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) [2][10]* Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) [2][10]* Flow Rate: 1.0 mL/min [10]* Column Temperature: 35°C [10]* Detection Wavelength: 340 nm [10]* Injection Volume: 10 µL [10]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described derivatization methods. Note that the specific values can vary depending on the exact analyte, instrumentation, and laboratory conditions.
| Parameter | Tosyl Chloride (Piperidine) | Dansyl Chloride (Piperazine) | NBD-Cl (Piperazine) |
| Linearity Range | 0.44 - 53.33 µg/mL [4][6] | 3.5 - 400.0 µg/kg [9] | 30 - 350 ppm [10][11] |
| Correlation Coefficient (r²) | 0.9996 [4][6] | ≥ 0.9991 [7] | > 0.999 [10] |
| Limit of Detection (LOD) | 0.15 µg/mL [4][6] | 0.50 - 1.20 µg/kg [7] | 30 ppm [10] |
| Limit of Quantification (LOQ) | 0.44 µg/mL [4][6] | 1.80 - 3.50 µg/kg [7] | 90 ppm [10] |
| Accuracy (% Recovery) | 101.82% [4][6] | 79.64 - 99.77% [7] | 104.87 - 108.06% [10] |
| Precision (%RSD) | 0.6% [4][6] | 1.14 - 5.63% [7] | < 1.13% [10] |
Conclusion
Pre-column derivatization is an effective strategy for the sensitive and accurate quantification of piperidines by HPLC-UV. The choice of derivatizing agent—Tosyl Chloride, Dansyl Chloride, FMOC-Cl, or NBD-Cl—should be based on the specific requirements of the analysis, including desired sensitivity and available detection capabilities. The protocols and data presented in this application note provide a solid foundation for developing and validating robust analytical methods for piperidine-containing compounds in pharmaceutical research and quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qascf.com [qascf.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Eschweiler-Clarke Synthesis of Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Eschweiler-Clarke synthesis of piperidines, particularly in improving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Eschweiler-Clarke reaction and why is it used for piperidine synthesis?
The Eschweiler-Clarke reaction is a reductive amination process that methylates primary or secondary amines to form tertiary amines.[1][2][3] For piperidine synthesis, it is a widely used method to introduce a methyl group onto the nitrogen atom of a pre-existing piperidine ring, yielding an N-methylpiperidine derivative. The reaction typically employs formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[1][2] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, a common side product in other methylation techniques using alkyl halides.[1][2] The reaction stops at the tertiary amine stage because a tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[1][2]
Q2: What is the underlying mechanism of the Eschweiler-Clarke reaction?
The reaction proceeds through a two-step mechanism:
-
Iminium Ion Formation: The secondary amine of the piperidine ring reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to generate an iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion. This reduces the iminium ion to the N-methylated piperidine and releases carbon dioxide. The evolution of carbon dioxide gas helps to drive the reaction to completion.[1]
Q3: Are there alternative reagents I can use for the Eschweiler-Clarke reaction?
Yes, several modifications to the classical Eschweiler-Clarke conditions have been developed. These can be particularly useful for substrates that are sensitive to the acidic conditions of formic acid.
-
Alternative Reducing Agents: Sodium cyanoborohydride or sodium borohydride can be used in place of formic acid.[1][4]
-
Solvent-Free and Formalin-Free Conditions: A mixture of solid paraformaldehyde and oxalic acid dihydrate can be used, avoiding the need for aqueous formalin and formic acid. The reaction proceeds by heating, which decomposes the oxalic acid to generate formic acid in situ.[5][6][7]
-
Simplified Formaldehyde-Only Method: For some secondary amines, methylation can be achieved using only formaldehyde, which acts as both the carbon source and the reducing agent, often in a solvent like acetonitrile at elevated temperatures. This can be advantageous for substrates with acid-sensitive functional groups.[8][9]
Troubleshooting Guide for Low Yields
Issue 1: Low or No Conversion of the Starting Piperidine
Q: I am recovering most of my starting piperidine material. What are the likely causes and how can I improve the conversion?
A: Low conversion in the Eschweiler-Clarke reaction can stem from several factors related to reaction conditions and reagent stability.
Potential Causes & Solutions:
-
Suboptimal Temperature: The reaction is typically heated to facilitate the formation of the iminium ion and the subsequent hydride transfer.[1][10] If the temperature is too low, the reaction rate will be very slow.
-
Recommendation: Ensure the reaction is heated sufficiently, typically between 80-100 °C.[10] Monitor the reaction progress by TLC to determine the optimal temperature for your specific substrate.
-
-
Inadequate Reagent Stoichiometry: An insufficient excess of formaldehyde or formic acid can lead to incomplete methylation.
-
Recommendation: Use a clear excess of both formaldehyde and formic acid.[1] Typical molar ratios of piperidine:formaldehyde:formic acid can vary, but starting with a 1:2:2 ratio is a reasonable approach.
-
-
Poor Quality or Decomposed Reagents: Formaldehyde solutions can degrade over time, and formic acid can absorb water.
-
Recommendation: Use fresh, high-quality reagents. Consider using paraformaldehyde as a solid source of formaldehyde.
-
-
Low Nucleophilicity of the Piperidine Substrate: Electron-withdrawing groups on the piperidine ring can decrease the nucleophilicity of the nitrogen atom, making the initial reaction with formaldehyde less favorable.
-
Recommendation: For less reactive piperidines, longer reaction times or higher temperatures may be necessary. Alternatively, consider one of the modified procedures with more reactive reducing agents.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 80 - 100 °C | To overcome the activation energy for iminium ion formation and hydride transfer.[10] |
| Reagent Ratio | Excess Formaldehyde & Formic Acid | To drive the reaction to completion. |
| Reagent Quality | Freshly opened or purified | To ensure the desired reactivity and avoid side reactions. |
Issue 2: Formation of Significant Side Products
Q: My reaction is messy, and I'm isolating products other than the desired N-methylpiperidine. What are these side products and how can I avoid them?
A: The formation of side products is a common cause of low yields. Identifying the nature of these impurities is key to mitigating their formation.
Common Side Products & Mitigation Strategies:
-
N-Formylpiperidine: This amide byproduct can form if the iminium ion intermediate is not efficiently reduced. It is often observed when using alternative conditions, such as the Leuckart-Wallach reaction which is closely related to the Eschweiler-Clarke reaction.
-
Recommendation: Ensure a sufficient excess of formic acid is present to act as the reducing agent. Maintain an adequate reaction temperature to favor the hydride transfer over competing pathways.
-
-
Unexpected Cyclization Products: In specific cases, particularly with unsaturated piperidine precursors or substrates with other reactive functional groups, intramolecular reactions can occur. For instance, certain unsaturated amines can undergo cyclization to form piperidine methanol derivatives instead of the expected N-methylated product.
-
Recommendation: Carefully analyze the structure of your starting material for any functionalities that could participate in intramolecular reactions under acidic and heated conditions. If this is a possibility, protecting group strategies may be necessary for other functional groups.
-
-
Polymerization/Decomposition: At excessively high temperatures or with prolonged reaction times, starting materials and products can decompose, leading to a complex mixture.
-
Recommendation: Monitor the reaction by TLC to avoid unnecessarily long reaction times. Optimize the temperature to be high enough for the reaction to proceed but not so high as to cause degradation.
-
Issue 3: Difficulties in Product Purification
Q: I believe my reaction has worked, but I am struggling to isolate a pure product, leading to apparent low yields. What are some effective purification strategies?
A: The basic nature of the N-methylpiperidine product can sometimes complicate purification, especially with standard silica gel chromatography.
Purification Recommendations:
-
Acid-Base Extraction: This is a highly effective method for separating the basic N-methylpiperidine from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic N-methylpiperidine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the deprotonated N-methylpiperidine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Modified Column Chromatography: If chromatography is necessary, the interaction of the basic amine with the acidic silica gel can be minimized.
-
Recommendation: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. Alternatively, use a different stationary phase like alumina.
-
Experimental Protocols
Standard Protocol for N-Methylation of Piperidine
This protocol provides a general procedure for the Eschweiler-Clarke methylation of piperidine.
Materials:
-
Piperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Diethyl ether or Dichloromethane
-
1M Hydrochloric acid
-
Sodium hydroxide (solid or concentrated solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add piperidine (1.0 eq).
-
Carefully add formic acid (2.5 eq). An exothermic reaction may occur.
-
Add formaldehyde solution (2.2 eq).
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a sodium hydroxide solution until the pH is greater than 10. Perform this step in an ice bath as it is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-methylpiperidine.
-
The product can be further purified by distillation if necessary.
| Reagent | Molar Equivalents |
| Piperidine | 1.0 |
| Formic Acid | 2.5 |
| Formaldehyde | 2.2 |
Visualizations
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Caption: Troubleshooting Workflow for Low Yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 9. chimia.ch [chimia.ch]
- 10. grokipedia.com [grokipedia.com]
Technical Support Center: Minimizing Byproduct Formation in 1,4-Dimethylpiperidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation during the synthesis and handling of 1,4-Dimethylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,4-Dimethylpiperidine and what are the primary byproduct concerns for each?
A1: The two most common and effective methods for synthesizing 1,4-Dimethylpiperidine are the Eschweiler-Clarke reaction and reductive amination of 4-methylpiperidine.
-
Eschweiler-Clarke Reaction: This method involves the methylation of 4-methylpiperidine using excess formaldehyde and formic acid. A key advantage is that the reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1] Byproduct formation is often linked to the purity of the starting 4-methylpiperidine.
-
Reductive Amination: This one-pot procedure involves the reaction of 4-methylpiperidine with formaldehyde to form an iminium ion, which is then reduced in situ. The choice of reducing agent is critical. Non-selective reducing agents can lead to the formation of byproducts by reducing the formaldehyde starting material.[2]
Q2: I am observing a significant amount of a water-soluble byproduct that is difficult to separate. What is it likely to be and how can I prevent its formation?
A2: This is a classic sign of quaternary ammonium salt formation. This occurs when the newly formed 1,4-Dimethylpiperidine (a tertiary amine) reacts further with the alkylating agent.[3] The resulting quaternary salt is highly polar and often water-soluble, complicating purification and reducing the yield of your desired product.[3]
To prevent this:
-
Stoichiometry Control: Use a slight excess of the starting amine (4-methylpiperidine) relative to the methylating agent.
-
Reaction Conditions: The choice of solvent, temperature, and base can influence the relative rates of the first and second methylation reactions.[3]
-
Consider Eschweiler-Clarke: This reaction inherently avoids over-methylation to the quaternary salt.[1]
Q3: My reaction is sluggish and giving low yields, but I am not seeing significant byproduct peaks in my analysis. What could be the issue?
A3: A common issue, particularly in reactions involving alkyl halides, is the formation of an acid (HX) as a byproduct. This acid can protonate the starting 4-methylpiperidine, rendering it non-nucleophilic and slowing down the reaction. The addition of a non-nucleophilic base can neutralize this acid and improve the reaction rate.[3]
Q4: I am performing a reaction under basic conditions with heating and observing unexpected degradation of my 1,4-Dimethylpiperidine. What is happening?
A4: Under strongly basic conditions (pH > 10) and elevated temperatures, 1,4-Dimethylpiperidine can undergo Hofmann elimination. This is a degradation pathway that leads to the opening of the piperidine ring, forming alkene byproducts. To avoid this, it is recommended to use milder basic conditions or lower reaction temperatures if the experimental protocol allows.
Troubleshooting Guides
Issue 1: Presence of an N-formyl Byproduct in Eschweiler-Clarke Reaction
Symptom: An unexpected peak is observed in GC-MS or LC-MS analysis, potentially corresponding to N-formyl-4-methylpiperidine.
Cause: In the Eschweiler-Clarke reaction, an intermediate iminium ion is formed and then reduced by formic acid. If the hydride transfer from formic acid is slow or incomplete, the iminium ion can be hydrolyzed back to the secondary amine or react with formic acid to form the N-formyl derivative as a stable byproduct.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Ensure Sufficient Reducing Agent | Use a significant excess of formic acid (at least 3 equivalents relative to the amine). | Drives the reduction of the iminium ion to completion, minimizing the formation of the N-formyl byproduct. |
| Optimize Reaction Temperature | Maintain the reaction temperature at or near reflux (typically 80-100 °C) to ensure an adequate rate of hydride transfer.[3] | Higher temperatures increase the rate of the desired reduction reaction. |
| Monitor Reaction Completion | Monitor the reaction by TLC or GC-MS until the starting 4-methylpiperidine is fully consumed. | Ensures that the reaction is not prematurely worked up, allowing for complete conversion to the desired product. |
Experimental Protocol for Eschweiler-Clarke Reaction:
-
In a round-bottom flask equipped with a reflux condenser, add 4-methylpiperidine (1.0 eq).
-
Carefully add formic acid (3.0 eq), followed by the slow addition of aqueous formaldehyde (2.5 eq). The initial reaction may be exothermic.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.
-
Monitor the reaction's completion by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully basify the solution to pH > 12 by the slow addition of solid NaOH pellets while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Issue 2: Byproduct Formation in Reductive Amination
Symptom: Multiple byproducts are observed, potentially including methanol and formic acid, as well as unreacted starting materials.
Cause: The choice of reducing agent in reductive amination is crucial. Strong, non-selective reducing agents like sodium borohydride (NaBH₄) can reduce the formaldehyde starting material to methanol, leading to lower yields and purification challenges. Under certain conditions, formaldehyde can also undergo a self-redox reaction (Cannizzaro reaction) to produce methanol and formic acid, especially in the presence of a base.[4][5]
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use a Selective Reducing Agent | Employ a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[2] | NaBH(OAc)₃ selectively reduces the iminium ion intermediate over the aldehyde, minimizing the formation of methanol from formaldehyde.[6] |
| Control Reaction pH | For reducing agents like sodium cyanoborohydride (NaBH₃CN), maintain the pH between 6 and 7 to favor iminium ion reduction. | Optimal pH ensures the selective reduction of the iminium ion. |
| One-Pot vs. Two-Step Procedure | If using a less selective reducing agent like NaBH₄, consider a two-step procedure where the imine is pre-formed before the addition of the reducing agent. | This prevents the reducing agent from coming into contact with unreacted formaldehyde. |
Data on Reducing Agent Selectivity:
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Byproducts | Toxicity |
| Sodium Borohydride (NaBH₄) | Low (can reduce aldehydes) | Methanol (from formaldehyde reduction) | Low |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Cyanide byproducts | High[7] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Acetate byproducts | Low[2] |
Experimental Protocol for Reductive Amination using Sodium Triacetoxyborohydride:
-
Dissolve 4-methylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add aqueous formaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by fractional distillation or column chromatography.
Issue 3: Ring-Opened Byproducts from Hofmann Elimination
Symptom: Observation of alkene byproducts, particularly N-methyl-N-(pent-4-en-1-yl)methanamine, during reactions or work-up under basic conditions with heating.
Cause: 1,4-Dimethylpiperidine, being a tertiary amine, can undergo Hofmann elimination in the presence of a strong base and heat. This E2 elimination reaction results in the opening of the piperidine ring to form an alkene. The major product is typically the least substituted alkene (Hofmann product) due to the sterically bulky nature of the leaving group.[2]
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use Milder Base | If a base is required, opt for a weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N) instead of strong bases like NaOH or KOH. | Reduces the rate of the Hofmann elimination. |
| Lower Reaction/Work-up Temperature | Perform the reaction and any basic work-up steps at or below room temperature. | The rate of Hofmann elimination is significantly reduced at lower temperatures. |
| Alternative Synthetic Routes | If the desired reaction requires harsh basic conditions, consider a different synthetic route that avoids these conditions for the final steps involving 1,4-Dimethylpiperidine. | Circumvents the conditions that lead to degradation. |
Visualizing Reaction Pathways and Troubleshooting
Caption: Troubleshooting N-formyl byproduct formation in the Eschweiler-Clarke reaction.
Caption: Byproduct formation from side reactions of formaldehyde in reductive amination.
Caption: Degradation of 1,4-Dimethylpiperidine via Hofmann elimination.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijtrs.com [ijtrs.com]
- 5. Hydrothermal carbon-carbon bond formation and disproportionations of C1 aldehydes: formaldehyde and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the diastereomeric salt crystallization process. The content is tailored for researchers, scientists, and drug development professionals to facilitate successful chiral resolutions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to investigate when experiencing low yields in diastereomeric salt formation?
A1: Low yields can stem from several factors. The most crucial parameters to investigate are:
-
Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomer, leading to preferential crystallization of the less soluble salt.[1] It is advisable to experiment with a range of solvents with varying polarities.[1]
-
Resolving Agent: The selection of the resolving agent is critical. Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[1] Screening several resolving agents is a common and effective practice.[1][2]
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[1]
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts.[1] A controlled cooling profile is often critical for achieving high yield and purity.[1][3]
-
Supersaturation: The level of supersaturation dictates the nucleation and crystal growth rate.[1] Controlling supersaturation is key to obtaining a good yield of high-quality crystals.[1]
Q2: What should I do if no crystals form, or an oil precipitates instead of crystals?
A2: The formation of an oil ("oiling out") or failure to crystallize are common issues in diastereomeric salt resolution, often stemming from problems with solubility, supersaturation, or the inherent properties of the salts.[3] Here’s a systematic approach to troubleshoot this:
-
Inappropriate Solvent System: The solvent choice is critical as it governs the solubility of both diastereomeric salts. An ideal solvent will have a significant solubility difference between the two diastereomeric salts.
-
Solution: Conduct a solvent screen with a variety of solvents of different polarities (e.g., polar, non-polar, protic, aprotic) and consider using solvent mixtures. A combination of a "good" solvent and a "poor" solvent (an anti-solvent) can often induce crystallization.
-
-
Insufficient Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit.[3]
-
Solution: Increase the concentration by carefully evaporating some of the solvent or induce precipitation by gradually adding an anti-solvent.[3]
-
-
High Supersaturation: Conversely, excessively high supersaturation can lead to rapid nucleation and the formation of an oil rather than crystals.[3]
-
Solution: Dilute the solution slightly or employ a slower cooling rate or slower addition of the anti-solvent to prevent oiling out.[3]
-
Q3: How can I improve a low diastereomeric excess (d.e.) in my crystallized salt?
A3: A low diastereomeric excess suggests poor separation of the two diastereomers. The following strategies can help improve it:
-
Optimize Solvent and Temperature: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Screen for solvents that maximize the solubility difference and experiment with different final crystallization temperatures.[4]
-
Controlled Cooling: A slower cooling rate can enhance the selectivity of crystallization, favoring the formation of the thermodynamically more stable diastereomer.[4]
-
Resolving Agent Selection: The choice of resolving agent is a primary factor. Screening different resolving agents is crucial as they can significantly alter the solubility difference between the diastereomeric salts.[2]
-
Seeding: Introducing seed crystals of the desired pure diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diastereomeric Salt
This guide provides a step-by-step approach to diagnosing and resolving low crystallization yields.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
Issue 2: Oiling Out or Amorphous Precipitation
This guide addresses the common problem of obtaining an oil or amorphous solid instead of crystalline material.
Decision Tree for Oiling Out Issues
Caption: Decision tree for oiling out issues.
Data Presentation
Table 1: Influence of Solvent Polarity on Diastereomeric Salt Crystallization
| Solvent System | Polarity Index | Typical Observation | Recommendation |
| Methanol/Ethanol | High | High solubility of both salts, may require anti-solvent. | Good starting point for creating supersaturation by anti-solvent addition. |
| Isopropanol | Medium-High | Often provides a good balance of solubility for selective crystallization. | A common and effective choice for many systems. |
| Acetone | Medium | Can be effective, but watch for oiling out. | Use with controlled cooling. |
| Ethyl Acetate | Medium-Low | Lower solubility, can lead to higher yields if selectivity is good. | Useful for systems where salts are highly soluble in alcohols. |
| Heptane/Hexane | Low | Generally used as anti-solvents to induce precipitation. | Add slowly to a solution of the salts in a more polar solvent. |
| Toluene | Low | Can be effective, particularly for less polar molecules. | Screen as part of a broader solvent selection. |
Table 2: Effect of Process Parameters on Yield and Purity
| Parameter | Effect on Yield | Effect on Purity (d.e.) | General Recommendation |
| Resolving Agent Stoichiometry | Using less than one equivalent may decrease the overall yield. | Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity. | Screen stoichiometries from 0.5 to 1.0 equivalents. |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization. | Slower cooling generally improves purity by favoring thermodynamic equilibrium. | A slow, controlled cooling profile is often optimal. |
| Final Temperature | Lower temperatures decrease solubility, thus increasing yield. | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly. | Optimize for the best balance of yield and purity. |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation. | Can either improve or decrease purity depending on the system's kinetics. | Moderate, consistent agitation is generally recommended. |
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
Objective: To identify a suitable resolving agent and solvent system for the crystallization of a desired diastereomeric salt.
Methodology:
-
Resolving Agent Selection: Choose a set of commercially available, enantiomerically pure resolving agents (e.g., tartaric acid derivatives, mandelic acid, chiral amines).[2]
-
Salt Formation: In separate vials, dissolve the racemic substrate and one equivalent of a resolving agent in a suitable solvent (e.g., methanol, ethanol).[2]
-
Solvent Screening: Distribute the salt solution into multiple smaller vials. Evaporate the initial solvent. Add a selection of different crystallization solvents or solvent mixtures to the vials. Solvents should span a range of polarities.[1][2]
-
Crystallization Induction:
-
Cooling: Slowly cool the solutions to room temperature, then to a lower temperature (e.g., 4 °C).[2]
-
Evaporation: Allow the solvent to evaporate slowly from an open or partially covered vial.[2]
-
Anti-solvent addition: To the vials that did not crystallize, add an anti-solvent in which the salt is less soluble.[2]
-
-
Isolation and Analysis: Isolate any resulting crystals by filtration. Analyze the diastereomeric and enantiomeric excess of the crystalline material and the mother liquor using techniques like HPLC, GC, or NMR with a chiral shift reagent.[2]
Protocol 2: Seeding Technique for Controlled Crystallization
Objective: To improve the purity and control the outcome of the crystallization by introducing seed crystals.
Methodology:
-
Prepare Seed Crystals: Obtain or prepare a small quantity of the pure, desired diastereomeric salt. This can be done through a small-scale, careful crystallization or by separating a small amount from a previous experiment.
-
Prepare a Supersaturated Solution: Prepare a solution of the diastereomeric salt mixture that is saturated at a higher temperature.
-
Controlled Cooling and Seeding: Begin a slow, controlled cooling of the solution. Once the solution enters the metastable zone (supersaturated but not yet spontaneously nucleating), add a small amount of the seed crystals.
-
Crystal Growth: Continue the slow cooling to allow the crystals to grow on the added seeds.
-
Isolation and Analysis: Isolate the crystals by filtration and analyze the yield and diastereomeric excess. Compare the results to unseeded experiments.
General Experimental Workflow
Caption: General experimental workflow for chiral resolution.
References
How to prevent oiling out during carboxylic acid crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and addressing the issue of "oiling out" during the crystallization of carboxylic acids.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving oiling out issues encountered during your experiments.
Question: My carboxylic acid is "oiling out" instead of crystallizing. What are the initial steps I should take to troubleshoot this?
Answer:
When your carboxylic acid separates as a liquid (oil) instead of a solid, it's crucial to systematically investigate the potential causes. Here’s a step-by-step approach to begin troubleshooting:
-
Review Your Compound's Properties:
-
Melting Point: Determine the melting point of your pure carboxylic acid. Oiling out is common if the melting point of the solid is lower than the temperature of the solution from which it is crystallizing.
-
Impurities: Consider the purity of your starting material. Impurities can significantly lower the melting point of your compound, leading to oiling out.
-
-
Evaluate Your Crystallization Conditions:
-
Cooling Rate: A rapid cooling rate can lead to a high degree of supersaturation, favoring the formation of an oil over crystals.
-
Solvent Choice: The solvent system plays a critical role. A solvent in which the carboxylic acid is too soluble or too insoluble can promote oiling out. The polarity of the solvent relative to your carboxylic acid is a key factor.
-
Concentration: High initial concentrations can lead to a state of high supersaturation upon cooling, increasing the likelihood of oiling out.
-
-
Initial Corrective Actions:
-
Reheat and Add More Solvent: If oiling out has occurred, try reheating the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the supersaturation level and allow the solution to cool slowly.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature naturally and then slowly cool it further in an ice bath. Slow cooling provides more time for crystal nucleation and growth to occur.
-
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen during the crystallization of carboxylic acids?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a dissolved compound separates from a solution as a liquid phase (an oil) rather than as solid crystals. This occurs when the solution becomes supersaturated, but the conditions are not favorable for crystal nucleation and growth. For carboxylic acids, common causes include:
-
Low Melting Point: The melting point of the carboxylic acid is below the temperature at which it starts to precipitate from the solution.
-
High Supersaturation: The concentration of the carboxylic acid in the solvent is too high, leading to a rapid and uncontrolled precipitation as an oil.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, making oiling out more likely.
-
Inappropriate Solvent Choice: The solvent may have a very different polarity compared to the carboxylic acid, leading to poor solvation at lower temperatures and causing the solute to separate as an immiscible liquid.
Q2: How does the cooling rate affect the crystallization of carboxylic acids and contribute to oiling out?
A2: The cooling rate is a critical parameter in crystallization. A slow cooling rate generally favors the formation of larger, purer crystals because it allows for a controlled decrease in solubility and a sustained low level of supersaturation. This gives the molecules sufficient time to orient themselves correctly into a crystal lattice.
Conversely, rapid cooling leads to a rapid increase in supersaturation, which can exceed the metastable zone width. In this state of high supersaturation, the system is highly unstable, and the molecules may not have enough time to form an ordered crystal structure, leading to the formation of an amorphous oil.
Q3: How do I select an appropriate solvent to prevent oiling out?
A3: The ideal solvent for crystallizing a carboxylic acid should have the following properties:
-
The carboxylic acid should be highly soluble at high temperatures and sparingly soluble at low temperatures.
-
The solvent should not react with the carboxylic acid.
-
The boiling point of the solvent should be lower than the melting point of the carboxylic acid to prevent the compound from melting in the hot solvent.
-
The principle of "like dissolves like" is a good starting point; polar carboxylic acids are generally more soluble in polar solvents.
For carboxylic acids prone to oiling out, consider using a mixed solvent system. This allows for a more gradual change in solubility as the composition of the solvent is altered, providing better control over the crystallization process.
Q4: Can impurities in my sample cause oiling out? How can I address this?
A4: Yes, impurities are a significant cause of oiling out. They can lower the melting point of your carboxylic acid and interfere with the formation of the crystal lattice. If you suspect impurities are the issue, you can try the following:
-
Pre-purification: Consider a preliminary purification step, such as column chromatography or treatment with activated carbon, to remove impurities before crystallization.
-
Recrystallization: If oiling out occurs, you can attempt a second recrystallization of the oiled-out material. This may help to separate the impurities.
Q5: What is seeding and how can it be used to prevent oiling out?
A5: Seeding is the process of adding a small number of pre-existing crystals (seed crystals) of the pure compound to a supersaturated solution. This technique can be highly effective in preventing oiling out by:
-
Inducing Crystallization: The seed crystals provide a template for further crystal growth, bypassing the often difficult nucleation step.
-
Controlling Supersaturation: The growth on the seed crystals helps to relieve supersaturation in a controlled manner, preventing the buildup of high supersaturation that can lead to oiling out.
For best results, add the seed crystals when the solution is slightly supersaturated, within the metastable zone.
Quantitative Data
Table 1: Solubility of Common Carboxylic Acids in Various Solvents at Different Temperatures
| Carboxylic Acid | Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Benzoic Acid | Water | 25 | 0.34 |
| Water | 95 | 5.90 | |
| Ethanol | 25 | 45.5 | |
| Acetone | 25 | 55.6 | |
| Adipic Acid | Water | 25 | 2.4 |
| Water | 100 | 58.0 | |
| Ethanol | 25 | 17.4 | |
| Succinic Acid | Water | 25 | 8.3 |
| Water | 100 | 121.0 | |
| Acetone | 25 | 2.5 |
Note: Solubility data is approximate and can vary based on experimental conditions.
Table 2: Effect of Cooling Rate on Crystal Size of Adipic Acid
| Cooling Rate (°C/min) | Average Crystal Size (µm) | Crystal Morphology |
| 0.5 | 500 | Well-defined, elongated prisms |
| 2.0 | 250 | Smaller, more irregular prisms |
| 5.0 | 100 | Fine needles, potential for agglomeration |
| 10.0 | <50 | Very fine powder, high degree of agglomeration |
This data is illustrative and the actual crystal size will depend on various factors including solvent, concentration, and agitation.
Experimental Protocols
Protocol 1: Crystallization of a Low Melting Point Carboxylic Acid Prone to Oiling Out
This protocol is designed for carboxylic acids with melting points close to the boiling point of the chosen solvent.
-
Solvent Selection: Choose a solvent or solvent mixture with a boiling point at least 10-20 °C lower than the melting point of the carboxylic acid.
-
Dissolution: In an Erlenmeyer flask, dissolve the carboxylic acid in the minimum amount of the chosen solvent at a temperature well below the compound's melting point. Gentle warming can be applied if necessary.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature in an insulated container (e.g., a beaker packed with glass wool) to ensure a very slow cooling rate. Avoid any disturbances.
-
Seeding (Recommended): Once the solution has cooled slightly and is likely in a supersaturated state, add a few seed crystals of the pure compound.
-
Further Cooling: After crystal growth has been initiated, the flask can be gradually cooled further in a refrigerator and then an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
Protocol 2: Seeding Protocol to Prevent Oiling Out
This protocol details the steps for effective seeding to induce crystallization and prevent oiling out.
-
Prepare a Saturated Solution: Prepare a saturated solution of the carboxylic acid in the chosen solvent at an elevated temperature. Ensure all the solid has dissolved.
-
Cool to Supersaturation: Slowly cool the solution to a temperature where it is supersaturated but still above the temperature where oiling out typically occurs. This is the metastable zone.
-
Prepare Seed Crystals: If you do not have pure crystals, you can create them by taking a drop of the hot solution on a glass rod and allowing the solvent to evaporate quickly, leaving a small amount of solid.
-
Introduce Seed Crystals: Add a small amount of the seed crystals to the supersaturated solution.
-
Observe Crystal Growth: Allow the crystals to grow at this temperature without further cooling. Gentle agitation may be beneficial.
-
Slow Cooling for Yield Maximization: Once a significant amount of crystal mass has formed, slowly cool the solution to room temperature and then to a lower temperature to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting oiling out during the crystallization of carboxylic acids.
Technical Support Center: Managing Emulsion Formation in Amine Extraction
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage emulsion formation during the basic extraction of amines.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my basic amine extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of a basic amine extraction, vigorous shaking or mixing can disperse one liquid into the other as fine droplets. These droplets are often stabilized by surfactant-like molecules present in the reaction mixture, which can include the amine product itself, byproducts, or residual starting materials.[2] Emulsions are particularly common when using chlorinated solvents like dichloromethane (DCM) or chloroform in the presence of strongly basic aqueous solutions.[3][4]
Q2: How can I prevent an emulsion from forming in the first place?
Prevention is often more effective than trying to break a stable emulsion.[5] Consider the following preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or multiple slow inversions of the separatory funnel to mix the phases. This minimizes the energy input that creates fine droplets.[2][5]
-
Solvent Choice: If possible, consider using a non-chlorinated organic solvent.
-
Pre-treatment of the Reaction Mixture: Before extraction, evaporating the reaction solvent and redissolving the residue in the extraction solvent can sometimes prevent emulsion formation.[3][6]
-
"Salting Out": Adding a salt, such as sodium chloride (NaCl), to the aqueous phase before extraction increases its ionic strength.[7] This can decrease the solubility of the organic solvent in the aqueous layer and discourage emulsion formation.[7][8]
Q3: My emulsion has already formed. What is the quickest way to try and break it?
For a newly formed emulsion, the simplest methods are often effective:
-
Patience: Allow the separatory funnel to stand undisturbed for 10 to 30 minutes. Gravity alone may be sufficient for the layers to separate.[3][5]
-
Gentle Agitation: Gently swirl the separatory funnel or tap the sides. A gentle stirring motion with a glass rod at the emulsion interface can also help coalesce the droplets.[4][9]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2][4]
Troubleshooting Guide: Breaking a Stubborn Emulsion
If the initial simple methods fail, you can proceed with more active troubleshooting techniques. The best approach will depend on the nature of your sample and the stability of the emulsion.
| Problem ID | Symptom | Suggested Solution(s) |
| EM-01 | A thick, opaque emulsion layer persists between the aqueous and organic phases. | 1. Salting Out: Add solid sodium chloride (NaCl) or another salt like sodium sulfate (Na₂SO₄) to the separatory funnel and gently swirl.[6][9] The salt increases the polarity of the aqueous phase, forcing the separation of the organic droplets. 2. pH Adjustment: Carefully add a few drops of dilute acid (e.g., 1M HCl) to neutralize any basic species that may be acting as emulsifying agents. Be cautious, as this may affect your target amine.[1][9] |
| EM-02 | The entire mixture is cloudy and shows no sign of separation. | 1. Dilution: Dilute the organic layer by adding more of the organic solvent (e.g., 5-10 times the original volume).[6] 2. Filtration: Filter the entire mixture through a pad of Celite® or glass wool. These filter aids can physically disrupt the emulsion.[3][7] 3. Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes. Centrifugation is a highly effective method for breaking emulsions by applying a strong mechanical force.[5][7] |
| EM-03 | A gooey or insoluble precipitate is present at the interface. | Wash the mixture with water to remove as much of the precipitate as possible, ensuring you retain the entire organic layer. Subsequently, use a drying agent like anhydrous sodium sulfate to absorb the remaining water and potentially the precipitate.[6] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using "Salting Out"
-
Initial Assessment: Observe the emulsion in the separatory funnel.
-
Salt Addition: Add a small amount of solid sodium chloride (NaCl) or anhydrous sodium sulfate (Na₂SO₄) directly into the separatory funnel. The amount can be approximately 10-20% of the aqueous phase volume.
-
Gentle Mixing: Gently swirl the separatory funnel. Avoid vigorous shaking which could worsen the emulsion.
-
Observation: Allow the funnel to stand and observe if the emulsion begins to break. The salt dissolving in the aqueous layer increases its density and ionic strength, which helps to coalesce the dispersed organic droplets.[8]
-
Separation: Once the layers have separated, drain the aqueous layer, followed by the organic layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Prepare the Filter Pad: Place a plug of glass wool at the bottom of a Buchner or Hirsch funnel. Add a layer of Celite® (diatomaceous earth) approximately 1-2 cm thick and gently press it down to create a compact pad.
-
Set up Filtration: Place the funnel on a filter flask and connect it to a vacuum source.
-
Wet the Pad: Wet the Celite® pad with the organic solvent being used in the extraction.
-
Filter the Emulsion: Pour the entire emulsified mixture onto the Celite® pad under gentle vacuum. Celite® provides a large surface area that helps to break up the droplets and separate the phases.[3]
-
Collect the Filtrate: The filtrate in the flask should consist of two distinct layers. Transfer this back to a clean separatory funnel to separate the aqueous and organic phases.
Visual Guides
Logical Workflow for Troubleshooting Emulsions
Caption: A step-by-step guide to resolving emulsions.
Emulsion Prevention Strategies
Caption: Key strategies to avoid emulsion formation.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. azom.com [azom.com]
Incomplete reduction in Eschweiler-Clarke reaction solutions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding incomplete reduction in the Eschweiler-Clarke reaction.
Troubleshooting Guide
Issue: Incomplete conversion of primary or secondary amine to the desired tertiary amine.
This guide will walk you through potential causes and solutions for incomplete methylation in the Eschweiler-Clarke reaction.
1. Reagent Stoichiometry and Quality
Question: My reaction has stalled, leaving a mixture of starting material, mono-methylated, and di-methylated products. What is the likely cause?
Answer: The most common cause of incomplete methylation is incorrect stoichiometry of the reagents. The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1][2] For primary amines, the reaction proceeds in two steps, first to the secondary amine and then to the tertiary amine, and thus requires at least two equivalents of both formaldehyde and the reducing agent (formic acid).[3][4]
Recommended Actions:
-
Verify Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. See the table below for recommended molar ratios.
-
Reagent Quality: Use fresh, high-quality reagents. Older formaldehyde solutions can contain paraformaldehyde, which is less reactive. The concentration of aqueous formaldehyde solutions can also decrease over time.
Table 1: Effect of Reagent Stoichiometry on Eschweiler-Clarke Reaction Yield
| Starting Amine Type | Molar Ratio (Amine:Formaldehyde:Formic Acid) | Expected Outcome |
| Primary Amine | 1 : <2 : <2 | Incomplete reaction, mixture of starting material, secondary, and tertiary amine.[1] |
| Primary Amine | 1 : 2.2 : 2.2 (or greater excess) | High conversion to tertiary amine. |
| Secondary Amine | 1 : 1.1 : 1.8 | High conversion to tertiary amine.[3] |
2. Reaction Temperature and Duration
Question: I've used the correct stoichiometry, but the reaction is still incomplete. Could the reaction conditions be the issue?
Answer: Yes, reaction temperature and duration are critical parameters. The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution, to ensure the reaction goes to completion.[1] Insufficient heating or too short a reaction time can lead to incomplete conversion.
Recommended Actions:
-
Increase Temperature: If the reaction is sluggish, consider increasing the temperature to 80-100 °C.[2]
-
Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS. If the reaction has not gone to completion, extend the reaction time. Some reactions may require heating for several hours to overnight.[3]
Table 2: General Effect of Temperature and Time on Reaction Completion
| Temperature | Reaction Time | Expected Conversion |
| Room Temperature | Short (< 1 hour) | Low to no conversion. |
| 60-80 °C | 1-4 hours | Moderate to good conversion, may require longer time for some substrates.[5] |
| 80-100 °C | 2-18 hours | High conversion for most substrates.[2][3] |
3. Substrate-Related Issues
Question: I am working with a sterically hindered amine, and the reaction is not proceeding to completion. What can I do?
Answer: Sterically hindered amines can react more slowly in the Eschweiler-Clarke reaction due to the difficulty in forming the intermediate iminium ion.
Recommended Actions:
-
Prolonged Reaction Time and Higher Temperature: For sterically hindered substrates, a longer reaction time and higher temperature may be necessary to achieve full conversion.
-
Alternative Methods: If the classical Eschweiler-Clarke reaction fails, consider alternative methylation procedures that use different reducing agents, such as sodium cyanoborohydride, which can sometimes be more effective for challenging substrates.[1][6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Eschweiler-Clarke reactions.
Frequently Asked Questions (FAQs)
Q1: Why does the Eschweiler-Clarke reaction stop at the tertiary amine and not form a quaternary ammonium salt?
A1: The reaction stops at the tertiary amine because it is impossible for a tertiary amine to form another imine or iminium ion with formaldehyde, which is a necessary intermediate for the reduction step.[1][7]
Q2: Can I use other aldehydes or reducing agents in this reaction?
A2: Yes, variations of this reaction exist. Using other aldehydes or ketones in place of formaldehyde is known as the Leuckart–Wallach reaction.[4] Alternative reducing agents like sodium cyanoborohydride can also be used, which may be beneficial for certain substrates.[1][6]
Q3: My reaction mixture turned dark. Is this normal?
A3: Some discoloration can be normal, especially with prolonged heating. However, significant darkening or the formation of tar-like substances may indicate side reactions or decomposition of the starting material or product. This can sometimes be mitigated by carefully controlling the reaction temperature.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the starting material, the reaction mixture, and optionally a co-spot (starting material and reaction mixture in the same lane), you can visualize the disappearance of the starting material and the appearance of the less polar product(s).[8] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[9][10]
Q5: What are common side products in the Eschweiler-Clarke reaction?
A5: For primary amines, the main "side product" of an incomplete reaction is the mono-methylated secondary amine. Other side reactions are less common under standard conditions but can occur depending on the substrate and reaction conditions.
Experimental Protocols
General Protocol for Methylation of a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask containing the secondary amine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[3]
-
Heating: Heat the reaction mixture to 80 °C for 18 hours.[3] The progress of the reaction can be monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl to acidify the mixture.
-
Wash the aqueous phase with an organic solvent like dichloromethane (DCM) to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH or K₂CO₃).
-
Extract the product into an organic solvent (e.g., DCM) multiple times.[3]
-
-
Purification:
-
Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.[3]
-
General Protocol for Methylation of a Primary Amine
-
Reaction Setup: In a round-bottom flask, combine the primary amine (1.0 eq), formic acid (at least 2.2 eq), and a 37% aqueous solution of formaldehyde (at least 2.2 eq).
-
Heating: Heat the reaction mixture to 80-100 °C until the evolution of CO₂ ceases or TLC analysis indicates the disappearance of the starting material and the intermediate secondary amine. This may take several hours.
-
Workup and Purification: Follow the same workup and purification procedure as described for the secondary amine.
Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a baseline in pencil on a TLC plate.
-
Spot the Plate: On the baseline, spot the starting amine (SM), the reaction mixture (RM), and a co-spot (C) containing both the starting amine and the reaction mixture.
-
Elute the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the Plate: After elution, visualize the spots under a UV lamp and/or by staining.
-
Interpret the Results: The starting amine will be more polar and have a lower Rf value than the methylated products. As the reaction progresses, the spot corresponding to the starting material will diminish, and spots for the mono-methylated (for primary amines) and di-methylated products (less polar, higher Rf) will appear and intensify. The reaction is complete when the starting material spot is no longer visible.[8]
Reaction Mechanism and Signaling Pathway
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Detection of intermediates for the Eschweiler-Clarke reaction by liquid-phase reactive desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Stability of 1,4-Dimethylpiperidine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Dimethylpiperidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1,4-Dimethylpiperidine?
A1: The primary stability concerns for 1,4-Dimethylpiperidine are its behavior under acidic and basic conditions.
-
Acidic Conditions: In the presence of acids, 1,4-Dimethylpiperidine, a tertiary amine, will be protonated to form a stable piperidinium salt.[1] While the piperidine ring itself is generally stable to ring-opening under mild acidic conditions, the formation of a salt will alter its physical properties, such as solubility.[1]
-
Basic Conditions: Under strong basic conditions, particularly with elevated temperatures, 1,4-Dimethylpiperidine can be susceptible to degradation through a process known as Hofmann elimination.[1] This reaction can lead to the formation of alkenes and other byproducts.[1]
Q2: How does pH affect the stability of 1,4-Dimethylpiperidine in aqueous solutions?
A2: The stability of 1,4-Dimethylpiperidine in aqueous solutions is significantly influenced by pH.[1]
-
Neutral to Mildly Acidic pH (pH 4-7): In this range, 1,4-Dimethylpiperidine is expected to be largely protonated and exist as the corresponding piperidinium salt. In this form, it is generally stable.[1]
-
Strongly Acidic pH (pH < 4): At very low pH, the compound will be fully protonated. The high concentration of acid could potentially catalyze unforeseen degradation pathways if other reactive functional groups are present in the molecule or impurities exist.[1]
-
Mildly Basic pH (pH 7-10): In this range, a significant portion of the compound will be in its free base form. It is generally stable at room temperature in the absence of strong nucleophiles or oxidizing agents.[1]
-
Strongly Basic pH (pH > 10) and Heat: Under these conditions, the risk of Hofmann elimination increases, leading to the degradation of the molecule.[1]
Q3: Is 1,4-Dimethylpiperidine susceptible to thermal degradation?
A3: 1,4-Dimethylpiperidine as a free base is a relatively volatile compound. While it is generally stable at room temperature, prolonged exposure to high temperatures, especially in the presence of basic catalysts, can induce degradation via Hofmann elimination.[1] It is recommended to store the compound in a cool, well-ventilated area.
Q4: What are the expected degradation products of 1,4-Dimethylpiperidine under basic conditions?
A4: Under basic conditions with heating, 1,4-Dimethylpiperidine can undergo Hofmann elimination. This E2 elimination reaction typically results in the formation of the least substituted alkene (Hofmann's rule) and the corresponding amine.[2][3] The specific alkene formed would depend on which N-alkyl group is eliminated and the available beta-hydrogens.
Q5: What is the primary reaction of 1,4-Dimethylpiperidine under acidic conditions?
A5: The primary reaction under acidic conditions is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom acts as a base, accepting a proton (H+) from the acid to form a positively charged piperidinium salt. This reaction is typically rapid and reversible.
Q6: Can N-dealkylation of 1,4-Dimethylpiperidine occur under acidic conditions?
A6: While N-dealkylation of tertiary amines is a known chemical transformation, it typically requires specific and harsh reagents, such as cyanogen bromide or chloroformates, rather than simple treatment with aqueous acid.[4] Some catalytic methods using transition metals can also achieve N-dealkylation.[5][6] Under typical experimental acidic conditions (e.g., using HCl or H₂SO₄ in aqueous or alcoholic solvents), the predominant species will be the protonated piperidinium salt, which is generally stable against N-dealkylation.
Troubleshooting Guide
| Experimental Issue | Potential Cause Related to Stability | Recommended Solution(s) |
| Precipitate Formation in Acidic Media | Formation of the 1,4-dimethylpiperidinium salt, which may have lower solubility in the reaction solvent compared to the free base. | - Confirm the identity of the precipitate by analytical methods (e.g., NMR, IR).- If salt formation is confirmed, consider using a different acid or solvent system to improve solubility.- Adjust the pH to a less acidic range if the experimental conditions permit. |
| Loss of Compound and Appearance of New Peaks in HPLC/GC after Treatment with Base and Heat | Degradation of 1,4-Dimethylpiperidine via Hofmann elimination. | - Analyze the new peaks by mass spectrometry to identify potential degradation products.- Avoid high temperatures when working with 1,4-Dimethylpiperidine under basic conditions.- If heating is necessary, consider using a milder base or protecting the amine functionality if possible. |
| Inconsistent Reaction Yields or Rates | The basicity of 1,4-Dimethylpiperidine may be affecting the reaction by neutralizing acidic reagents or catalyzing side reactions. | - Determine the pKa of 1,4-Dimethylpiperidine in the reaction solvent to understand its basic strength.- Consider using a non-nucleophilic, sterically hindered base as an alternative if the basicity of 1,4-Dimethylpiperidine is interfering. |
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | [7] |
| Molecular Weight | 113.20 g/mol | [7] |
| Boiling Point | 129.4 °C at 760 mmHg | [7] |
| Density | 0.823 g/mL | [7] |
| pKa of Conjugate Acid | 10.26 | [7] |
Visualizations
Caption: Protonation of 1,4-Dimethylpiperidine in acidic conditions.
Caption: Hofmann elimination of 1,4-Dimethylpiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 3. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amide Bond Formation
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Troubleshooting Low Yield
Q1: My amide coupling reaction has a low or no product yield. What are the common causes?
Several factors can contribute to low or no product formation in amide coupling reactions. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1][2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is inefficient for the specific substrate or used in insufficient amounts, activation will be incomplete.[1]
-
Amine Deactivation: The amine can be rendered non-nucleophilic through protonation, especially if it is used as a hydrochloride salt without sufficient base. An acid-base reaction between the carboxylic acid and the amine can also occur before the coupling reaction begins.[1][3]
-
Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[1][4]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1][5]
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction outcome.[1][6]
Q2: How can I ensure my carboxylic acid is properly activated?
Proper activation is the critical first step. Consider the following:
-
Reagent Choice: Select a highly efficient coupling reagent. Uronium/aminium salts like HATU or COMU are known for their high efficiency and fast reaction times.[2]
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) together in an anhydrous solvent for 15-30 minutes at room temperature before adding the amine.[1][7] This allows for the formation of the active ester intermediate without the amine competing for the reagent.
-
Stoichiometry: Ensure you are using an adequate amount of coupling reagent, typically between 1.0 and 1.5 equivalents relative to the carboxylic acid.[1][7]
Q3: My amine seems unreactive. What can I do?
If the activated ester forms but the reaction does not proceed, the issue may be with the amine's nucleophilicity.
-
Ensure a Free Amine: If your amine is a salt (e.g., hydrochloride), you must add a base (typically 2-3 equivalents) to neutralize the salt and liberate the free amine.[3][8] A common choice is a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1][7]
-
Electron-Deficient Amines: Amines attached to electron-withdrawing groups (like 3-aminopyridine) are less nucleophilic. For these challenging substrates, more forceful conditions may be necessary, such as converting the carboxylic acid to an acyl fluoride or running the reaction at elevated temperatures.[4][9]
Minimizing Side Reactions
Q4: I am observing significant epimerization/racemization in my chiral products. How can I prevent this?
Epimerization is a common side reaction, especially in peptide synthesis, that compromises the stereochemical integrity of the product.[10][11]
-
Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or OxymaPure are highly effective at suppressing racemization when used with carbodiimide reagents like EDC.[1][2][12] Coupling reagents based on HOAt, such as HATU, are known to result in less epimerization.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can help minimize the rate of epimerization.[1]
-
Reagent Choice: Phosphonium salts like PyBOP and uronium salts like HATU generally offer a lower risk of racemization compared to using carbodiimides alone.[2][11]
Q5: What are other common side reactions and how can I avoid them?
-
N-Acylurea Formation: This occurs when using carbodiimides (DCC, EDC). The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct. Using additives like HOBt or NHS minimizes this by rapidly converting the intermediate to a more stable active ester.[12]
-
Guanidinium Byproduct: With uronium/aminium reagents (HATU, HBTU), the amine can sometimes react with the coupling reagent itself. To avoid this, it is crucial to follow the correct order of addition: pre-activate the carboxylic acid with the coupling reagent before adding the amine.
Optimizing Reaction Components
Q6: How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on the substrate, budget, and desired purity. Uronium salts like HATU and COMU are highly efficient but more expensive, while carbodiimides like EDC are cost-effective but may require additives to prevent side reactions.[2]
Q7: Which solvent is best for my reaction?
Dipolar aprotic solvents are most common.
-
DMF and DCM: N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are widely used due to their ability to dissolve most reactants.[13][14]
-
Anhydrous Conditions: Regardless of the solvent, it must be anhydrous to prevent hydrolysis of the activated intermediate.[1][5]
-
Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), and cyclopentyl methyl ether (CPME) are being explored as more environmentally friendly replacements for DMF and DCM.[14][15] Some modern protocols even utilize aqueous media with specific surfactants.[6][16][17]
Q8: What is the role of the base and which one should I use?
A base is often required to neutralize amine salts and to facilitate the reaction with certain coupling reagents.[] A non-nucleophilic tertiary amine like DIPEA or triethylamine (TEA) is typically used to avoid competing with the primary/secondary amine reactant.[1][7]
Data Presentation
Table 1: Comparison of Common Coupling Reagent Efficiency
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Key Observations & Byproducts |
| HATU | Uronium Salt | Very High | Low | Highly efficient, fast reactions. More effective than HBTU with less epimerization.[2][19] Byproducts are water-soluble. |
| COMU | Uronium Salt | Very High | Very Low | Excellent efficiency, low racemization, and a better safety profile than HBTU/HATU.[20] Byproducts are water-soluble, simplifying workup.[2] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency with a low risk of racemization.[2] Its byproducts are not carcinogenic, unlike its predecessor, BOP.[2] |
| EDC / HOBt | Carbodiimide | Good to High | Low (with HOBt) | Cost-effective and widely used.[2] The urea byproduct is water-soluble, allowing for easy removal by aqueous extraction.[2][7] |
| DIC / Oxyma | Carbodiimide | Good to High | Low (with Oxyma) | DIC is cost-effective. The diisopropylurea byproduct is less soluble than the EDC byproduct but can often be filtered off.[21] Oxyma is a safe and effective alternative to HOBt.[2][16] |
Table 2: Recommended Solvents for Amide Bond Formation
| Solvent | Type | Key Properties | Common Uses |
| DCM (Dichloromethane) | Chlorinated | Volatile, good solubility for many organic compounds. Must be anhydrous. | General purpose, especially when reactants are less polar.[13] |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | High boiling point, excellent dissolving power for polar compounds. Must be anhydrous. | Widely used for a broad range of substrates, including peptides.[13] |
| THF (Tetrahydrofuran) | Ether | Lower boiling point than DMF, good solvent for many reagents. | Alternative to DCM and DMF, but must be peroxide-free and anhydrous.[22] |
| Acetonitrile | Polar Aprotic | Good dissolving power, relatively low boiling point. | Often used in purification and as a reaction solvent. |
| 2-MeTHF | Ether | "Greener" alternative to DCM and THF with a higher boiling point than THF. | Increasingly used as a more sustainable solvent option.[14][15] |
| Ethyl Acetate | Ester | "Greener" solvent, often used in workup and extraction.[14] | Can be used as a reaction solvent for less demanding couplings.[14] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1][7]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent such as DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Activation: Add HATU (1.1 equiv) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Amine Addition: Add the amine (1.0-1.2 equiv), either neat or as a solution in a small amount of the anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[7]
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [7]
-
Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Base Addition: If the amine is an HCl salt, add DIPEA (2.5 equiv) dropwise. If using the free amine, 1.0-1.5 equiv of base is often sufficient.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[7]
Protocol 3: General Aqueous Workup Procedure [5][7][21]
-
Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and transfer to a separatory funnel.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 1 M citric acid) to remove unreacted amine and the base (DIPEA).[7][21]
-
Base Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid and HOBt/Oxyma.[7][21]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[1][7][21]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[7]
Mandatory Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Decision tree for selecting a coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. reddit.com [reddit.com]
- 10. bachem.com [bachem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. bachem.com [bachem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 22. growingscience.com [growingscience.com]
Enhancing resolution in C18 reverse-phase column chromatography
Welcome to the technical support center for C18 reverse-phase column chromatography. This guide provides troubleshooting advice and answers to frequently asked questions to help you enhance peak resolution and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Peak Shape & Resolution Issues
Q1: My peaks are co-eluting or poorly resolved. What are the first steps to improve resolution?
When facing co-elution, the goal is to manipulate the three key factors that govern resolution: efficiency (N), selectivity (α), and retention factor (k).[1][2] Here is a systematic approach to troubleshoot and enhance separation:
-
Optimize Mobile Phase Composition: This is often the most effective way to improve peak spacing.[3]
-
Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile or methanol) will increase the retention time of analytes, which can lead to better separation.[1][4]
-
Change Organic Solvent Type: If adjusting the ratio is not enough, switching the organic modifier can alter selectivity. For instance, if you are using acetonitrile, try substituting it with methanol or tetrahydrofuran.[3]
-
Modify Mobile Phase pH: For ionizable compounds, small adjustments to the mobile phase pH can significantly alter retention and selectivity, as it affects the ionization state of the analytes.[2][4]
-
-
Adjust Flow Rate: Lowering the flow rate can increase peak efficiency by allowing more time for analyte interaction with the stationary phase, resulting in narrower peaks and improved resolution.[5][6] However, this will also increase the analysis time.[5]
-
Change Column Temperature: Adjusting the column temperature affects solvent viscosity and analyte diffusion.
-
Evaluate Column Health: A loss of resolution can indicate a degraded or contaminated column.[11][12] If the above steps do not work, consider washing the column or replacing it.
Q2: What is causing my peaks to tail?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[13]
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica surface can interact with basic analytes, causing tailing.[13][14]
-
Solution: Operate at a lower pH (e.g., pH 2-4) to suppress the ionization of silanols. Adding a buffer to the mobile phase can also help maintain a consistent ionization state for the sample.[13]
-
-
Column Contamination: Buildup of sample matrix components on the column can lead to active sites that cause tailing.[15]
-
Solution: Implement a robust column cleaning and regeneration protocol.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5][16]
-
Solution: Reduce the injection volume or the sample concentration.[16]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Q3: My peaks are showing fronting. What could be the cause?
Peak fronting is less common than tailing and is typically a sign of column overload or poor column packing.
-
Mass Overload: Injecting a highly concentrated sample can lead to fronting peaks.[5]
-
Solution: Dilute the sample or decrease the injection volume.[17]
-
-
Column Degradation: A void or channel in the column packing can cause the sample band to distort.
-
Solution: This often requires replacing the column.[18]
-
System & Method Parameters
Q4: How does changing the flow rate affect my resolution?
Flow rate influences the time analytes spend interacting with the stationary phase and the diffusion of the sample band.
-
Lowering Flow Rate: Generally, reducing the flow rate leads to higher efficiency (more theoretical plates), resulting in narrower peaks and better resolution.[5][19] This is especially true for columns with larger particle sizes.[20]
-
Increasing Flow Rate: A higher flow rate will shorten the analysis time but can decrease efficiency and resolution as peaks become broader.[5][6] Modern columns with smaller particles (e.g., sub-2 µm) are more resistant to loss of efficiency at higher flow rates.[5][20]
Q5: What is the impact of temperature on C18 column resolution?
Temperature is a powerful parameter for optimizing separations.
-
Improved Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and can lead to sharper, narrower peaks and increased efficiency.[8][10]
-
Changes in Selectivity: Temperature can alter the selectivity (α) between two peaks, which may either improve or decrease their separation.[8] For some analytes, a change in temperature can even reverse the elution order.
-
Reduced Backpressure: Operating at higher temperatures lowers system backpressure, allowing for the use of higher flow rates or longer columns.[7][10]
It is crucial to operate within the temperature limits specified by the column manufacturer to avoid damaging the stationary phase.
Q6: When should I choose a different C18 column?
While optimizing the mobile phase is powerful, sometimes changing the column itself is the most effective solution.[3] Consider a different column when:
-
Selectivity (α) is the Limiting Factor: If you have tried different mobile phases and temperatures without success, the stationary phase may not be providing the right selectivity for your analytes.
-
Switching Stationary Phase Functionality: Different C18 columns have different properties (e.g., end-capping, pore size, carbon load). Switching to a C8, Phenyl, or a polar-embedded phase can provide different interactions and improve separation.[1][2] For example, a phenyl phase can enhance selectivity for aromatic compounds.[1]
-
Improving Efficiency (N): To increase the number of theoretical plates (N), you can:
Data Summary Tables
Table 1: Effect of Key Parameters on Chromatographic Resolution
| Parameter | Change | Effect on Retention Factor (k) | Effect on Selectivity (α) | Effect on Efficiency (N) | Overall Impact on Resolution |
| Mobile Phase | ↓ % Organic | Increases | May Change | May Decrease Slightly | Generally Improves |
| Change Organic Solvent | Varies | Significant Change | May Change | Can Significantly Improve | |
| Change pH (for ionizable compounds) | Varies | Significant Change | May Change | Can Significantly Improve | |
| Flow Rate | ↓ Flow Rate | Increases | No Change (Isocratic) | Increases | Generally Improves |
| ↑ Flow Rate | Decreases | No Change (Isocratic) | Decreases | Generally Decreases | |
| Temperature | ↓ Temperature | Increases | May Change | Decreases | May Improve or Worsen |
| ↑ Temperature | Decreases | May Change | Increases | May Improve or Worsen | |
| Column | ↑ Length | Increases | No Change | Increases | Improves |
| ↓ Particle Size | No Change | No Change | Significantly Increases | Significantly Improves |
Key Experimental Protocols
Protocol 1: General C18 Column Washing Procedure
If you observe high backpressure, ghost peaks, or a loss of resolution, your column may be contaminated.[15] A thorough wash can restore performance.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade tetrahydrofuran (THF) (optional, for very non-polar contaminants)
Methodology:
-
Disconnect the Column from the Detector: To prevent contaminants from flowing into the detector cell, disconnect the column outlet.
-
Initial Buffer Wash: Flush the column with 10-20 column volumes of HPLC-grade water (without any buffer salts) to remove any precipitated buffers.[21]
-
Intermediate Polarity Wash: Flush with 10-20 column volumes of isopropanol. Isopropanol is a good intermediate solvent that is miscible with both aqueous and highly organic phases.
-
Strong Organic Wash: Flush with 20-30 column volumes of 100% methanol or acetonitrile to remove non-polar contaminants.[21] For very stubborn, non-polar compounds, 100% THF can be used, but check column compatibility first.[21]
-
Re-equilibration:
-
Flush with 10-20 column volumes of isopropanol again.
-
Gradually re-introduce your mobile phase, starting with the organic/aqueous mixture used in your method, and run for at least 20 column volumes or until the baseline is stable.
-
Note: For severe contamination, consider reverse flushing the column. However, always check the manufacturer's instructions, as not all columns are designed to withstand reverse flow.[21]
Visual Guides
Caption: A workflow for troubleshooting poor peak resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromtech.com [chromtech.com]
- 8. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. lcms.cz [lcms.cz]
- 12. Loss of resolution - Chromatography Forum [chromforum.org]
- 13. hplc.eu [hplc.eu]
- 14. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 15. support.waters.com [support.waters.com]
- 16. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 17. uhplcs.com [uhplcs.com]
- 18. phenomenex.com [phenomenex.com]
- 19. shodexhplc.com [shodexhplc.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence in FDA-approved drugs highlights the critical need for efficient, scalable, and stereoselective synthetic methods.[1] This guide provides a comparative analysis of key synthesis routes to piperidine, evaluating them on performance, reaction conditions, and scope. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal synthetic strategy for their specific target molecules.
Comparative Performance of Piperidine Synthesis Routes
The selection of a synthetic route depends on factors such as desired substitution patterns, scalability, cost, and the need for stereochemical control. The following table summarizes quantitative data for several common and modern approaches to piperidine synthesis.
| Synthesis Route | Catalyst / Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Yield (%) | Reference |
| Catalytic Hydrogenation | Platinum(IV) oxide (PtO₂) | Room Temp | 50 - 70 | 6 - 10 h | High | [3] |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | 150 s | >99 | [3] | |
| Nickel-based catalyst | 110 - 250 | 20 - 100 | 8 - 50 h | >95 | [3] | |
| Iridium(III) Complex | 80 | N/A (H₂ source: Pinacol borane) | 16 h | ~95 (for 4-Me-pyridine) | [4] | |
| Rhodium on Carbon (Rh/C) | Ambient | Ambient | - | 98 | [3] | |
| Reductive Amination | NaBH₃CN / H₂ (35 atm) | Not Specified | 35 | Not Specified | 78 (for isofagomine) | [5] |
| Borane-Pyridine Complex (BAP) | Room Temp | Ambient | Not Specified | 65-95 | [6][7] | |
| Biocatalytic Synthesis | Immobilized Lipase (CALB) | Not Specified | Ambient | Not Specified | up to 91 (gram scale) | [8] |
| Asymmetric Annulation | Chiral Phosphepine Catalyst | -20 | Ambient | 12 - 24 h | up to 98 | [9] |
Analysis of Key Synthetic Methodologies
Catalytic Hydrogenation of Pyridines
The most direct and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor.[1] This approach is widely used in industrial settings due to the ease of catalyst separation and recycling.[1]
-
Mechanism & Catalysts: The process involves the addition of hydrogen across the aromatic pyridine ring.[1] Heterogeneous catalysts, particularly precious metals like Platinum (PtO₂), Palladium (Pd/C), Rhodium (Rh/C), and Ruthenium (Ru/Al₂O₃), are highly effective.[1][3][10]
-
Challenges: The aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring high pressures and temperatures.[1] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.[1]
-
Modern Advances: Recent breakthroughs include the use of Iridium(III)-catalyzed ionic hydrogenation, which proceeds under milder conditions and shows remarkable tolerance for sensitive functional groups like nitro, azido, and bromo moieties, which often do not survive traditional hydrogenation.[4][11] This method circumvents aromatic stabilization by activating the pyridine through protonation, enabling reduction without the need for protecting groups.[4]
Reductive Amination
Reductive amination is a versatile strategy for constructing C-N bonds and is pivotal in forming the piperidine ring, especially for polyhydroxylated derivatives (iminosugars).[12]
-
Double Reductive Amination (DRA): This method is a straightforward tool for accessing the piperidine skeleton by reacting a dicarbonyl compound with an amine.[5] Using sugar-derived dicarbonyls ensures the desired stereochemistry of the hydroxyl groups.[5]
-
Intramolecular Reductive Amination: This two-step process involves the formation of an imine or enamine from a suitable precursor (e.g., an amino-aldehyde), followed by reduction to form the saturated heterocyclic ring.[12] Carbohydrate precursors are effective starting materials for this strategy.[12]
-
Reagents: A variety of reducing agents can be employed, from classic sodium cyanoborohydride (NaCNBH₃) to less toxic alternatives like the borane-pyridine complex (BAP).[6][7]
Asymmetric Synthesis Strategies
Given the prevalence of chiral piperidines in pharmaceuticals, developing enantioselective synthetic routes is of paramount importance.[13][14]
-
Main Approaches: The most successful strategies include the use of the chiral pool (e.g., amino acids), the application of chiral catalysts, and the employment of chiral auxiliaries to direct the stereochemical outcome.[13]
-
Catalytic Asymmetric Methods: Rhodium-catalyzed asymmetric reductive transamination of pyridinium salts allows for the synthesis of various chiral piperidines using a chiral primary amine as the source of stereochemistry.[14][15] Another powerful method is the enantioselective [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, which can furnish highly functionalized piperidines with excellent stereoselectivity.[9][16]
Biocatalytic and Green Chemistry Approaches
Modern synthetic efforts are increasingly focused on developing more sustainable and efficient processes.
-
Biocatalysis: Enzymes offer high selectivity and can operate under mild conditions. A novel two-step process combines biocatalytic C-H oxidation using enzymes like hydroxylases to selectively functionalize the piperidine ring, followed by radical cross-coupling to build molecular complexity.[17][18][19] This modular approach significantly simplifies the synthesis of complex piperidines, reducing step counts from 7-17 to just 2-5 for some pharmaceutical intermediates.[17] Other biocatalytic methods employ immobilized lipases in multicomponent reactions to produce piperidines in high yields.[8]
-
Green Chemistry: These approaches focus on reducing waste and avoiding hazardous reagents. This includes developing water-mediated intramolecular cyclizations and replacing toxic reagents like piperidine itself in solid-phase peptide synthesis with greener alternatives.[2][20]
Visualizing Synthesis Pathways and Workflows
The following diagrams illustrate the relationships between different synthesis strategies and a typical experimental workflow.
Caption: Overview of major synthetic routes to the piperidine core.
Caption: Experimental workflow for catalytic hydrogenation of pyridine.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using Rh/C
This protocol is representative of a typical heterogeneous catalytic hydrogenation to produce piperidine from pyridine.[10]
-
Reactor Preparation: In a glass vial, add the pyridine substrate (1.0 equiv) and the Rhodium on Carbon (Rh/C) catalyst (e.g., 5 mol%).
-
Solvent Addition: Add anhydrous 2,2,2-Trifluoroethanol (TFE) as the solvent (e.g., 1 mL) to the vial and briefly flush the headspace with nitrogen.
-
Autoclave Setup: Place the sealed vial inside a high-pressure autoclave.
-
Purging: Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Reaction Execution: Pressurize the autoclave to 5 bar with hydrogen gas. Heat the reaction mixture to 40°C and stir for 16 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Isolation and Analysis: The reaction mixture can be analyzed directly by NMR spectroscopy with an internal standard to determine the yield. For isolation, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield the crude piperidine product.[10]
Protocol 2: Asymmetric Reductive Transamination of a Pyridinium Salt
This protocol describes a modern method for producing chiral piperidines.[14]
-
Reactant Setup: To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), a chiral primary amine such as (R)-1-phenylethylamine (10.0 equiv), and the rhodium catalyst [Cp*RhCl₂]₂ (1 mol%).
-
Solvent and Reagent Addition: Seal the vial and add a solvent mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv), which serves as the hydrogen source for this transfer hydrogenation.
-
Reaction Execution: Stir the reaction mixture at 40°C for 22 hours in air.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Isolation and Purification: Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.[14]
Conclusion
The synthesis of piperidines has evolved significantly, moving from classical, often harsh, hydrogenation methods to highly sophisticated and selective modern strategies. While catalytic hydrogenation remains a powerful and atom-economical tool, especially in industry, challenges related to catalyst poisoning and functional group tolerance persist.[1] Newer methods, such as the Iridium-catalyzed ionic hydrogenation, offer solutions to these issues by operating under milder conditions with broader substrate scopes.[4]
For the synthesis of complex, stereochemically rich piperidines, asymmetric catalysis and biocatalytic approaches represent the state of the art.[9][17] The combination of biocatalytic C-H oxidation with radical cross-coupling provides a modular and highly efficient pathway to 3D-rich molecules that were previously difficult to access.[17][19] The choice of synthesis route will ultimately be guided by the specific requirements of the target molecule, balancing factors of yield, stereocontrol, scalability, and sustainability. Future developments will likely focus on discovering novel catalytic systems and further integrating green chemistry principles to enhance the efficiency and environmental friendliness of piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioengineer.org [bioengineer.org]
- 5. soc.chim.it [soc.chim.it]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 19. researchgate.net [researchgate.net]
- 20. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for Piperidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of piperidine, a crucial heterocyclic moiety in numerous pharmaceutical compounds. The selection of a suitable analytical method is paramount for ensuring the accuracy and reliability of experimental data in drug discovery, development, and quality control. This document compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for piperidine quantification, supported by experimental data.
Comparison of Analytical Methods
The choice of an analytical technique for piperidine quantification depends on several factors, including the required sensitivity, the nature of the sample matrix, and the volatility of the analyte. The following tables summarize the performance of different validated methods for piperidine and its derivatives.
Table 1: HPLC-UV Method with Pre-column Derivatization
| Validation Parameter | Performance Metric |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Limit of Detection (LOD) | 0.15 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[1][2] |
| Accuracy (% Recovery) | 101.82%[1][2] |
| Precision (%RSD) | 0.6%[1][2] |
Table 2: Representative GC-MS Method Performance for Piperidine Analogs
| Validation Parameter | Performance Metric (Piperazine in Plasma)[3][4] | Performance Metric (Piperidine-3-amine)[5] |
| Linearity Range | 0 - 10 µg/mL | 0.0014 - 0.045 mg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.9995 |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.4 µg/mL |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 1.4 µg/mL |
| Accuracy (% Recovery) | 79% to 96% | 99.9% to 104.4% |
| Precision (%RSD) | < 15% (Intra-day) | 2.8% (at LOQ) |
Table 3: LC-MS/MS Method Performance
| Validation Parameter | Performance Metric (Piperidine)[6] | Performance Metric (Piperidine Derivative)[7] |
| Linearity Range | 0.03 - 0.40 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01010 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 1 ng/mL |
| Accuracy (% Recovery) | High | 96.7% - 103.0% |
| Precision (%CV) | Good Repeatability | 2.8% - 4.5% |
Experimental Workflows and Logical Relationships
Figure 1. General experimental workflow for piperidine quantification.
Detailed Methodologies
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization
This method is suitable for the quantification of piperidine in bulk drug samples. Since piperidine lacks a UV chromophore, a pre-column derivatization step is necessary to enable UV detection.[8]
-
Derivatization: Piperidine is derivatized with 4-toluenesulfonyl chloride in a basic medium to form a UV-active derivative.
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (68:32, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a specified wavelength appropriate for the derivative.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like piperidine.[9] For less volatile derivatives or to improve chromatographic performance, derivatization may be required.
-
Sample Preparation: A liquid-liquid extraction (LLE) can be employed to isolate piperidine from the sample matrix. For instance, the sample can be basified and extracted with an organic solvent like dichloromethane.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 150°C at 10°C/min, and further ramped to 250°C at 20°C/min, with a final hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometry in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of piperidine at low concentrations, especially in complex biological matrices.[8] This method often does not require derivatization.
-
Sample Preparation: For biological samples such as plasma, a protein precipitation step followed by centrifugation is a common and effective sample preparation technique.[7][10] The supernatant can then be directly injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for piperidine.
-
Figure 2. Key parameters in analytical method validation.
References
- 1. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.direct [scholars.direct]
- 4. scholars.direct [scholars.direct]
- 5. asianpubs.org [asianpubs.org]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Practical Guide to Determining the Limit of Quantification in Chromatographic Methods
For researchers, scientists, and drug development professionals, accurately determining the limit of quantification (LOQ) is a critical aspect of chromatographic method validation. The LOQ represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. This guide provides a comparative overview of the three primary methods for determining LOQ as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines: Visual Evaluation, Signal-to-Noise Ratio (S/N), and the Calibration Curve method.
Comparison of LOQ Determination Methods
The selection of a method for LOQ determination depends on the nature of the analytical method and the instrumentation used. The following table summarizes the key characteristics of each approach.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Visual Evaluation | The LOQ is determined by analyzing samples with known concentrations of analyte and establishing the minimum level at which the analyte can be quantified with acceptable accuracy and precision by visual inspection of the chromatogram.[1] | Simple and does not require complex calculations. | Highly subjective and operator-dependent.[1] Lacks statistical rigor. | Non-instrumental methods or as a confirmatory check for other methods. |
| Signal-to-Noise Ratio (S/N) | The LOQ is the concentration that results in a signal-to-noise ratio of typically 10:1.[2] | More objective than visual evaluation. Widely accepted and implemented in many chromatography data systems. | The method of calculating S/N can vary between software and is not strictly defined by ICH, which can lead to inconsistencies.[1] | Instrumental methods that exhibit baseline noise, such as HPLC and GC.[2] |
| Calibration Curve | The LOQ is calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formula: LOQ = 10σ/S.[3] | Statistically robust and objective. Provides a calculated value based on the performance of the method over a range of concentrations. | Can be more time-consuming as it requires the preparation and analysis of a calibration curve. The calculated value should be experimentally verified.[3] | Quantitative chromatographic methods where a linear relationship between concentration and response is established. |
Experimental Protocols
Detailed and consistent execution of experimental protocols is paramount for reliable LOQ determination. Below are step-by-step guides for each method.
Visual Evaluation Method
This method relies on the analyst's ability to discern the lowest concentration at which a peak can be reliably quantified.
Protocol:
-
Prepare a series of dilutions: Prepare a set of at least five to seven standards of the analyte at decreasing concentrations, starting from a concentration expected to be near the LOQ.
-
Analyze the samples: Inject each standard into the chromatographic system in replicate (e.g., n=3-6).
-
Examine the chromatograms: Visually inspect the chromatograms for each concentration.
-
Determine the LOQ: The LOQ is the lowest concentration that meets the following criteria:
-
The analyte peak is clearly visible and distinguishable from the baseline noise.
-
The peak shape is acceptable for integration.
-
The precision of the replicate injections at this concentration, expressed as the relative standard deviation (%RSD), is within an acceptable range (typically ≤ 20%).
-
The accuracy, determined by comparing the measured concentration to the nominal concentration, is within an acceptable range (typically 80-120%).
-
Signal-to-Noise Ratio (S/N) Method
This method provides a more objective measure of the LOQ by comparing the signal height of the analyte to the background noise.
Protocol:
-
Determine the noise:
-
Inject a blank sample (matrix without the analyte) and record the chromatogram.
-
Select a region of the baseline close to the expected retention time of the analyte that is free of peaks.
-
The noise (N) is the peak-to-peak amplitude of the baseline in this region. Many chromatography data systems can automatically calculate this.
-
-
Determine the signal:
-
Prepare and inject a series of low-concentration standards of the analyte.
-
The signal (S) is the height of the analyte peak measured from the baseline to the peak maximum.
-
-
Calculate the S/N ratio: For each standard, calculate the S/N ratio (S/N).
-
Establish the LOQ: The LOQ is the concentration at which the S/N ratio is consistently 10:1. This can be determined by plotting S/N versus concentration and interpolating the concentration at S/N = 10.
-
Verification: Prepare a standard at the determined LOQ concentration and inject it multiple times (e.g., n=6) to confirm that the S/N ratio is consistently around 10 and that the precision and accuracy criteria are met.
Calibration Curve Method
This statistical approach is based on the performance of the method across a range of low concentrations.
Protocol:
-
Construct a calibration curve:
-
Prepare a series of at least 5-7 calibration standards at concentrations near the expected LOQ.
-
Inject each standard in replicate (e.g., n=3).
-
Plot the mean response (e.g., peak area) versus the analyte concentration.
-
-
Perform linear regression: Fit a linear regression line to the data to obtain the slope (S) and the standard deviation of the response (σ). The value of σ can be determined in several ways:
-
Standard deviation of the blank: Analyze a number of blank samples (e.g., n=10) and calculate the standard deviation of the responses at the retention time of the analyte.
-
Standard deviation of the y-intercept: This is obtained from the regression analysis of the calibration curve.
-
Residual standard deviation of the regression line (Standard Error of the Regression): This is also obtained from the regression analysis output.
-
-
Calculate the LOQ: Use the formula LOQ = 10σ/S to calculate the limit of quantification.
-
Experimental Verification: Prepare a standard at the calculated LOQ concentration and analyze it in replicate (e.g., n=6) to confirm that the method provides acceptable precision and accuracy at this level.[3]
Experimental Data Comparison
A study comparing different LOQ determination methods for the analysis of Carbamazepine and Phenytoin by HPLC-UV provided the following results, highlighting the variability that can be observed between methods.[4]
| Analyte | Method | LOQ (mg/L) |
| Carbamazepine | Signal-to-Noise Ratio (S/N) | 0.5 |
| Standard Deviation of the Response and Slope | 9.77 | |
| Phenytoin | Signal-to-Noise Ratio (S/N) | 2.5 |
| Standard Deviation of the Response and Slope | 8.02 |
These data demonstrate that the chosen method can significantly impact the determined LOQ value.[4] The S/N method provided lower LOQ values in this particular study.[4]
Workflow for LOQ Determination
The following diagram illustrates the general workflow for determining the limit of quantification for a chromatographic method.
Caption: Workflow for Determining the Limit of Quantification (LOQ).
Conclusion
The determination of the limit of quantification is a fundamental step in the validation of chromatographic methods. While the ICH Q2(R1) guideline provides three distinct approaches, the choice of method should be justified and appropriate for the specific analytical procedure. The signal-to-noise ratio and calibration curve methods are generally preferred due to their objectivity and statistical basis. Regardless of the method used to estimate the LOQ, it is crucial to experimentally verify the determined value by analyzing samples at this concentration to ensure the method's performance in terms of precision and accuracy. This rigorous approach ensures the reliability of quantitative data at low analyte concentrations, which is essential for regulatory compliance and the overall quality of pharmaceutical development and manufacturing.
References
- 1. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 2. How to Determine Signal-to-Noise Ratio. Part 3 | Separation Science [sepscience.com]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Head-to-Head Battle: One-Pot Reductive Amination vs. Two-Step Synthesis for Amine Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of amines is a critical and frequent challenge. Reductive amination, the conversion of a carbonyl group to an amine, stands as a cornerstone of this endeavor. This guide provides an objective comparison of the two primary approaches to this transformation: the streamlined one-pot synthesis and the traditional two-step procedure. By examining experimental data and detailed protocols, we aim to equip you with the knowledge to select the optimal method for your specific synthetic needs.
At a Glance: One-Pot vs. Two-Step Reductive Amination
| Feature | One-Pot Reductive Amination | Two-Step Reductive Amination |
| Procedure | Carbonyl, amine, and reducing agent are combined in a single reaction vessel. | 1. Formation and isolation/in situ use of an imine intermediate. 2. Subsequent reduction of the imine. |
| Time Efficiency | Generally faster due to fewer workup and purification steps. | More time-consuming due to the sequential nature of the reaction and potential intermediate purification. |
| Reagent Selection | Requires a selective reducing agent that reduces the imine faster than the carbonyl. | A wider range of reducing agents can be used as the carbonyl is consumed in the first step. |
| Common Reducing Agents | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation |
| Waste Generation | Lower, due to fewer steps and reduced solvent usage.[1] | Higher, due to intermediate workup and purification. |
| Process Simplicity | Simpler experimental setup and execution.[2] | More complex, requiring careful monitoring of both reaction stages. |
The Underlying Chemistry: A Tale of Two Pathways
Reductive amination fundamentally involves two key chemical transformations: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the reduction of this intermediate to the final amine product. The choice between a one-pot or two-step procedure hinges on the selectivity of the reducing agent and the desired control over the reaction.
One-Pot Synthesis: The Path of Efficiency
In a one-pot, or direct, reductive amination, the carbonyl compound, the amine, and a selective reducing agent are all combined in a single reaction vessel.[3] The success of this approach relies on the reducing agent's ability to preferentially reduce the in situ-formed imine or iminium ion over the starting carbonyl compound.[2] Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are well-suited for this purpose due to their mild nature.[4] The electron-withdrawing groups on these reagents temper their reactivity, making them more selective for the more electrophilic iminium ion.
dot
References
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amines is critical. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this analysis is a pivotal decision that can significantly impact data quality, throughput, and experimental workflow. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies, to aid in selecting the most suitable approach for your amine analysis needs.
At a fundamental level, the choice between GC-MS and LC-MS/MS for amine analysis hinges on the physicochemical properties of the amines of interest, primarily their volatility and thermal stability. GC-MS is a robust technique for volatile and thermally stable compounds, while LC-MS/MS excels in the analysis of a wider range of compounds, including those that are non-volatile and thermally labile, which is characteristic of many amines.[1][2]
A significant divergence in the workflow for amine analysis between these two techniques is the necessity of derivatization for GC-MS. Due to the polar nature of many amines, which can lead to poor chromatographic peak shapes and interactions within the GC system, a derivatization step is often required to increase their volatility and thermal stability.[3][4] This additional step can increase sample preparation time and introduce potential variability. In contrast, LC-MS/MS can often analyze amines directly in their native form, simplifying the sample preparation process.[5]
Quantitative Performance Comparison
The following tables summarize the typical quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of various amines, based on data from multiple studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Performance of GC-MS for Amine Analysis (with Derivatization)
| Analyte Class | Derivatization Reagent | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Atmospheric Amines | Benzenesulfonyl chloride | 0.992 - 0.999[6] | 0.0408 - 0.421[6] | 0.163 - 1.68[6] | 68.8 - 180[6] |
| Biogenic Amines | Isobutyl chloroformate | >0.99[7] | 0.001 - 0.015 | 0.003 - 0.05 | 85 - 115[7] |
Table 2: Performance of LC-MS/MS for Amine Analysis (Underivatized)
| Analyte Class | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Primary Aromatic Amines | >0.999[2] | 0.025 - 0.20[2] | 0.1 - 1.0[2] | 75 - 114[2] |
| Biogenic Amines | >0.99[5] | - | 10,000 | - |
| Biogenic Amines (derivatized) | 0.9961 - 0.9999[1] | 0.007 - 1.38 | 0.02 - 4.14 | 84.6 - 119.3[1] |
From the data, it is evident that LC-MS/MS generally offers lower limits of detection and quantification for amines, often in the ng/mL to pg/mL range, compared to GC-MS, which is typically in the µg/mL to ng/mL range.
Experimental Protocols
GC-MS Analysis of Biogenic Amines with Isobutyl Chloroformate Derivatization
This protocol is based on a method for the analysis of biogenic amines in wine and grape juice.[7]
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample, add an appropriate internal standard.
-
Add 1 mL of toluene and 200 µL of 2 M NaOH.
-
Add 100 µL of isobutyl chloroformate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2500 rpm for 5 minutes.
-
Transfer the upper organic (toluene) layer to a new vial.
-
To remove excess reagent, add 200 µL of alkaline methanol (10% w/v KOH in methanol).
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is ready for GC-MS injection.
2. GC-MS Parameters:
-
GC System: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 5 °C/min, then to 290 °C at 25 °C/min, and hold for 5 min.
-
MS System: Agilent 5973N or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target amines.
LC-MS/MS Analysis of Primary Aromatic Amines (Underivatized)
This protocol is based on a method for the analysis of primary aromatic amines in human urine.[2]
1. Sample Preparation:
-
To 100 µL of urine sample, add 10 µL of an internal standard solution.
-
Add 100 µL of 0.1 M HCl and vortex.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Parameters:
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient: A linear gradient tailored to separate the target amines.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each target amine and its internal standard.
Workflow Visualizations
Caption: Workflow for GC-MS analysis of amines with derivatization.
Caption: Workflow for LC-MS/MS analysis of amines without derivatization.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS/MS are powerful techniques for amine analysis, each with its distinct advantages and disadvantages.
GC-MS is a reliable and cost-effective technique, particularly for volatile amines. However, the often-mandatory derivatization step adds complexity and time to the sample preparation process.
LC-MS/MS offers greater versatility, accommodating a broader range of amines without the need for derivatization. It generally provides higher sensitivity and is the method of choice for non-volatile, thermally labile, and complex amine mixtures.
For researchers and professionals in drug development, the choice will ultimately depend on the specific amines being analyzed, the required sensitivity, sample throughput needs, and available instrumentation. For targeted, high-sensitivity analysis of a wide array of amines, LC-MS/MS is often the superior choice. For the analysis of more volatile amines where high throughput is not the primary concern, GC-MS remains a viable and economical option.
References
- 1. mdpi.com [mdpi.com]
- 2. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
A Researcher's Guide to Quantitative Carboxylic Acid Analysis: Accuracy and Precision Compared
For researchers, scientists, and drug development professionals, the accurate and precise quantification of carboxylic acids is a critical task in a multitude of applications, from metabolic studies to pharmaceutical quality control. The selection of an appropriate analytical method is paramount to obtaining reliable and reproducible data. This guide provides an objective comparison of the most common techniques for quantitative carboxylic acid analysis—Titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—with a focus on their accuracy and precision, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The choice of analytical technique depends on various factors including the specific carboxylic acid, the sample matrix, the required sensitivity, and the desired sample throughput. The following tables summarize the key performance parameters of titration, HPLC, and GC to facilitate a direct comparison.
Table 1: General Performance Characteristics
| Parameter | Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Neutralization reaction between an acid and a base. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] |
| Selectivity | Low (measures total acidity) | High (separates individual acids) | High (separates individual acids) |
| Sensitivity | Millimolar (mM) range | Micromolar (µM) to picomolar (pM) range | Micromolar (µM) to picomolar (pM) range |
| Sample Throughput | Low to medium | High | High |
| Cost | Low | High | High |
| Typical Application | Determination of total acid content in simple matrices. | Quantification of specific carboxylic acids in complex mixtures (e.g., biological samples, pharmaceuticals). | Analysis of volatile or derivatized carboxylic acids. |
Table 2: Accuracy and Precision Data for Carboxylic Acid Quantification
| Analytical Method | Carboxylic Acid(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Titration | Potassium Bicarbonate | Aqueous Solution | 99.5 - 100.5 | 0.43 | [1] |
| Ion Chromatography | Formic Acid, Acetic Acid | Air Samplers | 95.75 - 96.91 | 3.56 - 4.72 | [2] |
| HPLC-UV | Clopidogrel Carboxylic Acid Metabolite | Human Plasma | - | 1.0 - 4.8 | [3] |
| GC-MS | 35 Carboxylic Acids | Water | 93 - 101 | 4.0 - 6.0 | [4] |
RSD: Relative Standard Deviation
Table 3: Detection and Quantification Limits
| Analytical Method | Carboxylic Acid(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Ion Chromatography | Formic Acid | Air Samplers | 0.25 µg/mL | 0.85 µg/mL | [2] |
| Ion Chromatography | Acetic Acid | Air Samplers | 0.65 µg/mL | 2.17 µg/mL | [2] |
| HPLC-MS/MS | Carboxylic Acids | Biological Samples | ~0.5 µM | - | [5] |
| GC-MS | Various Carboxylic Acids | Water | 0.6 - 15 ng/L | - | [4] |
Experimental Workflows and Methodologies
To ensure the reproducibility and validity of experimental results, detailed and well-documented protocols are essential. Below are the experimental workflows and methodologies for the key quantitative techniques discussed.
Titration Workflow
Experimental Protocol: Acid-Base Titration
-
Preparation of Standardized Base: Prepare a standard solution of a strong base, typically sodium hydroxide (NaOH), of a precisely known concentration (e.g., 0.1 M).
-
Sample Preparation: Accurately weigh a known amount of the carboxylic acid sample and dissolve it in a suitable solvent, usually deionized water.[6]
-
Titration Setup: Transfer the dissolved sample to an Erlenmeyer flask and add a few drops of a suitable indicator, such as phenolphthalein.
-
Titration: Slowly add the standardized NaOH solution from a burette to the carboxylic acid solution while constantly stirring.
-
Endpoint Determination: Continue the titration until the indicator undergoes a distinct and permanent color change, signaling the endpoint of the reaction.
-
Calculation: Record the volume of NaOH solution used to reach the endpoint. The concentration of the carboxylic acid can then be calculated using the stoichiometry of the acid-base reaction.
HPLC Workflow
Experimental Protocol: HPLC with UV Detection
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), and degas it.
-
Standard Preparation: Prepare a series of standard solutions of the target carboxylic acid at known concentrations to construct a calibration curve.
-
Sample Preparation: Dissolve the sample in a suitable solvent, which may be the mobile phase. If necessary, perform a derivatization step to enhance UV absorbance.[7][8] Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A gradient or isocratic elution can be employed depending on the complexity of the sample.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: Set the UV detector to a wavelength where the carboxylic acid or its derivative shows maximum absorbance.
-
-
Analysis: Inject the standard solutions and the sample into the HPLC system.
-
Quantification: Identify the peak corresponding to the carboxylic acid based on its retention time. Integrate the peak area and determine the concentration of the carboxylic acid in the sample by using the calibration curve.
GC Workflow
Experimental Protocol: GC with Flame Ionization Detection (FID)
-
Derivatization: As most carboxylic acids are not volatile enough for GC analysis, a derivatization step is typically required.[4] This involves converting the carboxylic acids into more volatile esters or silyl derivatives. A common method is esterification using an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst.[9]
-
Standard Preparation: Prepare a series of standard solutions of the derivatized carboxylic acid at known concentrations.
-
Sample Preparation: Extract the carboxylic acids from the sample matrix using a suitable solvent. Perform the derivatization reaction on the extracted sample. After the reaction, the derivatized sample may need to be concentrated or reconstituted in a suitable solvent for injection.
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., a wax or polar-modified phase) is used.
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: A temperature gradient is often used to ensure good separation of the analytes.
-
Detector: Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.
-
-
Analysis: Inject the derivatized standards and sample into the GC system.
-
Quantification: Identify the peak corresponding to the derivatized carboxylic acid based on its retention time. Integrate the peak area and determine the concentration of the carboxylic acid in the original sample using the calibration curve, taking into account any dilution or concentration factors from the sample preparation.
Conclusion
The choice between titration, HPLC, and GC for the quantitative analysis of carboxylic acids hinges on the specific requirements of the analysis.
-
Titration is a cost-effective and straightforward method for determining total acidity but lacks the specificity to quantify individual carboxylic acids in a mixture. Its accuracy and precision are generally suitable for applications where the sample matrix is simple and the concentration of the acidic components is high.[10]
-
HPLC offers high selectivity and sensitivity, making it the method of choice for the analysis of specific carboxylic acids in complex matrices such as biological fluids and pharmaceutical formulations.[11] The need for derivatization for certain carboxylic acids can add complexity to the workflow but significantly enhances detection limits.[7]
-
GC is a powerful technique for the analysis of volatile carboxylic acids or those that can be readily derivatized.[12] It provides excellent resolution and sensitivity, often coupled with mass spectrometry for definitive identification. However, the derivatization step is a critical and often time-consuming part of the procedure.[13]
For researchers and professionals in drug development, where accuracy, precision, and the ability to analyze complex samples are paramount, chromatographic techniques like HPLC and GC are generally preferred. The selection between HPLC and GC will be further dictated by the volatility and thermal stability of the target carboxylic acids. By carefully considering the performance characteristics and experimental requirements of each method, researchers can select the most appropriate technique to achieve reliable and accurate quantitative results.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Biomarker Discovery
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of successful biomarker discovery and subsequent clinical application. This guide provides a comprehensive comparison of three pivotal analytical platforms—Mass Spectrometry (MS), Immunoassays, and Next-Generation Sequencing (NGS)—offering insights into their performance, detailed experimental protocols, and the logical framework of method validation.
The journey from a potential biomarker candidate to a clinically relevant tool is rigorous, demanding meticulous cross-validation to ensure the chosen analytical method is reliable, reproducible, and fit-for-purpose. The selection of an appropriate analytical platform is a critical decision, contingent on the nature of the biomarker, the required sensitivity and specificity, and the desired throughput. This guide aims to facilitate this decision-making process by providing an objective comparison of MS, Immunoassays, and NGS, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Platforms
The selection of an analytical method for biomarker validation is a multi-faceted decision. The following tables provide a summary of key quantitative performance metrics for Mass Spectrometry, Immunoassays, and Next-Generation Sequencing, addressing both protein/peptide and nucleic acid biomarkers.
Performance Metrics for Protein & Peptide Biomarkers
| Performance Metric | Mass Spectrometry (Targeted) | Immunoassays (e.g., ELISA) |
| Sensitivity (LOD/LOQ) | High (pg/mL to fg/mL range)[1] | Very High (ng/mL to pg/mL range)[1][2] |
| Specificity | Very High (based on mass-to-charge ratio)[1] | High (dependent on antibody cross-reactivity)[1] |
| Precision (%CV) | Good to Excellent (<15-20%) | Good (<20-25%)[2] |
| Accuracy (%Recovery) | High (with stable isotope standards) | Variable (matrix effects can interfere) |
| Dynamic Range | Wide (3-5 orders of magnitude) | Narrower (2-3 orders of magnitude) |
| Multiplexing Capability | High (hundreds of analytes) | Low to Moderate (single to tens of analytes)[2] |
| Throughput | Moderate to High | High |
| Cost per Sample | High | Low to Moderate |
| Development Time | Moderate to Long | Long (for novel antibody development) |
Performance Metrics for Nucleic Acid Biomarkers
| Performance Metric | Next-Generation Sequencing (NGS) | Mass Spectrometry (for targeted mutations) |
| Sensitivity | Very High (can detect low-frequency variants)[3][4] | High[3] |
| Specificity | High[3] | Very High[3] |
| Precision (%CV) | Good | Good |
| Accuracy | High | High |
| Discovery Power | High (unbiased, whole-genome/exome) | Low (targeted to known mutations) |
| Multiplexing Capability | Very High (whole genomes, exomes, transcriptomes) | Moderate (panels of known mutations) |
| Throughput | High | Moderate |
| Cost per Sample | Moderate to High (decreasing) | Moderate |
| Data Complexity | High | Low |
The Biomarker Validation Workflow
The process of validating an analytical method for a biomarker is a structured journey from initial discovery to clinical application. This workflow ensures that the chosen method is robust and reliable for its intended purpose.
Core Parameters of Analytical Method Validation
Analytical validation is a critical step to ensure that a biomarker assay is accurate, precise, and reliable. The following diagram illustrates the key parameters that are assessed during this process.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of biomarker validation studies. Below are outlines for key analytical methods.
Targeted Protein/Peptide Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol outlines the general steps for quantifying specific proteins or peptides in a complex biological sample, such as plasma or tissue lysate, using a triple quadrupole mass spectrometer.[5][6][7]
1. Sample Preparation:
-
Protein Extraction: Lyse cells or tissues using appropriate buffers containing protease inhibitors. For biofluids like plasma, abundant proteins may need to be depleted.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate the resulting free thiols (e.g., with iodoacetamide) to prevent re-formation.
-
Proteolytic Digestion: Digest the proteins into peptides using a specific protease, most commonly trypsin.
-
Peptide Desalting: Clean up the peptide mixture to remove salts and other contaminants using a solid-phase extraction (SPE) method (e.g., C18 cartridges).
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled synthetic peptide corresponding to the target peptide for accurate quantification.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared peptide sample onto a reverse-phase liquid chromatography column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Mass Spectrometric Detection:
-
Ionization: Ionize the eluting peptides using electrospray ionization (ESI).
-
Targeted Analysis (Multiple Reaction Monitoring - MRM):
-
In the first quadrupole (Q1), select the precursor ion (the target peptide).
-
In the second quadrupole (Q2, collision cell), fragment the precursor ion.
-
In the third quadrupole (Q3), select specific fragment ions (product ions) for detection.
-
-
Monitor specific precursor-to-product ion transitions for both the endogenous peptide and the stable isotope-labeled internal standard.
-
3. Data Analysis:
-
Peak Integration: Integrate the chromatographic peak areas for the selected transitions of both the target peptide and the internal standard.
-
Quantification: Calculate the concentration of the target peptide by comparing the peak area ratio of the endogenous peptide to the internal standard against a calibration curve generated with known concentrations of the target peptide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification
This protocol describes a sandwich ELISA, a common format for quantifying a specific protein in a sample.[8][9][10][11]
1. Plate Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C to allow the antibody to adsorb to the well surface.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
2. Blocking:
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Prepare a serial dilution of the standard protein to generate a standard curve.
-
Add 100 µL of the standards, samples, and controls to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Enzyme Conjugate Incubation:
-
Dilute streptavidin-horseradish peroxidase (HRP) conjugate in blocking buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
6. Substrate Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the biomarker in the samples by interpolating their absorbance values from the standard curve.
RNA-Seq for Biomarker Discovery and Validation
This protocol provides a general workflow for using RNA sequencing to identify and validate nucleic acid biomarkers.[12][13]
1. RNA Extraction and Quality Control:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
2. Library Preparation:
-
rRNA Depletion or Poly(A) Selection: Remove ribosomal RNA (rRNA), which is highly abundant, or enrich for messenger RNA (mRNA) using poly(A) selection.
-
RNA Fragmentation: Fragment the RNA into smaller pieces of a desired size.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single adenine base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters, which contain sequences for binding to the flow cell and for indexing (barcoding), to the ends of the cDNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing.
3. Library Quantification and Sequencing:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.
-
Pool multiple libraries (if using barcodes for multiplexing) and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification of Gene Expression: Count the number of reads mapping to each gene or transcript to generate a gene expression matrix.
-
Differential Expression Analysis: Identify genes that are significantly differentially expressed between experimental groups using statistical packages (e.g., DESeq2, edgeR).
-
Biomarker Signature Development and Validation: Use machine learning and statistical models to develop a biomarker signature from the differentially expressed genes and validate its performance in an independent cohort.[14][15]
References
- 1. spbase.org [spbase.org]
- 2. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A comparison of DP-TOF Mass Spectroscopy (MS) and Next Generation Sequencing (NGS) methods for detecting molecular mutations in thyroid nodules fine needle aspiration biopsies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted proteomic LC-MS/MS analysis [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. Sandwich ELISA protocol | Abcam [abcam.com]
- 9. mabtech.com [mabtech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. gbo.com [gbo.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Bioinformatics and Expression Analysis Core Facility (BEA) | Karolinska Institutet [ki.se]
- 14. Best Practices for Biomarker Discovery Using Transcriptomics Data [elucidata.io]
- 15. pythiabio.com [pythiabio.com]
A Comparative Guide to N-Methylation: Eschweiler-Clarke Reaction vs. Reductive Amination
For researchers, scientists, and professionals in drug development, the strategic introduction of a methyl group to a nitrogen atom is a critical tool for modulating the pharmacological properties of molecules. The Eschweiler-Clarke reaction and general reductive amination are two prominent methods for achieving this transformation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Eschweiler-Clarke Reaction | General Reductive Amination |
| Methyl Source | Formaldehyde | Formaldehyde |
| Reducing Agent | Formic Acid | Various (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst) |
| Reaction Conditions | Typically heated (80-100 °C)[1] | Often at room temperature |
| Key Advantage | Avoids over-alkylation (quaternary salt formation)[2][3] | Milder conditions, broader substrate scope with sensitive functional groups |
| Primary Byproducts | Carbon dioxide and water | Dependent on the reducing agent used |
| Stereochemistry | Generally retains the stereochemistry of chiral amines[4] | Generally retains stereochemistry |
Reaction Mechanisms
A fundamental understanding of the reaction pathways is crucial for predicting outcomes and troubleshooting.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a one-pot methylation of primary or secondary amines using an excess of formaldehyde and formic acid.[1][2][5] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. A key feature is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[2][3]
Caption: Mechanism of the Eschweiler-Clarke reaction.
General Reductive Amination
Reductive amination also involves the formation of an iminium ion from an amine and formaldehyde. However, it employs a wider variety of reducing agents, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices.[6][7] These reagents offer greater selectivity, as they readily reduce the iminium ion but are less reactive towards the starting aldehyde or ketone.[8][9]
Caption: General mechanism of reductive amination.
Performance Comparison: Experimental Data
The choice between these two methods often comes down to specific experimental parameters such as yield, reaction time, and substrate compatibility. The following tables summarize quantitative data from various sources.
N-Methylation of Representative Amines
| Substrate | Method | Reagents | Reaction Time | Yield (%) | Reference |
| Benzylamine | Eschweiler-Clarke | HCHO, HCOOH | - | 92% | [10] |
| Benzylamine | Reductive Amination | DMC, H₂, Catalyst | 4 h | 82% | [11] |
| Morpholine | Eschweiler-Clarke | Paraformaldehyde, Oxalic Acid | - | 100% | [12] |
| Morpholine | Reductive Amination | DMC | 4 h | 83% | [13] |
| m-Nitroaniline | Reductive Amination | HCHO, NaBH₃CN | - | 68% | [14] |
DMC: Dimethyl Carbonate
Substrate Scope and Functional Group Tolerance
| Amine Type | Eschweiler-Clarke | Reductive Amination (NaBH₃CN/NaBH(OAc)₃) |
| Primary Aliphatic | Generally good to excellent yields. | Generally good to excellent yields. |
| Secondary Aliphatic | Generally good to excellent yields. | Generally good to excellent yields. |
| Primary Aromatic | Can be effective, sometimes requires harsher conditions. | Effective, even with electron-withdrawing groups. |
| Secondary Aromatic | Generally effective. | Generally effective. |
| Sterically Hindered | Can be sluggish. | Can be effective, may require longer reaction times or a stronger reducing agent. |
| Acid-Sensitive Groups | May be problematic due to the use of formic acid. | Generally well-tolerated due to milder pH conditions. |
| Reducible Groups | Formic acid is a mild reducing agent, so many functional groups are tolerated. | NaBH₃CN and NaBH(OAc)₃ are selective for iminium ions over aldehydes/ketones. |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis.
Typical Experimental Workflow
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
A Comparative Guide to Chiral Stationary Phases for Piperidine Enantioseparation
For researchers, scientists, and professionals in drug development, the successful separation of piperidine enantiomers is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides an objective comparison of various chiral stationary phases (CSPs) commonly employed for this purpose, supported by experimental data and detailed protocols to aid in method development.
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive natural products. Due to the chiral nature of many of these molecules, the separation of their enantiomers is paramount, as individual stereoisomers can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases remains the most robust and widely used technique for achieving these challenging separations. This guide focuses on the performance of several popular polysaccharide-based CSPs for the enantioseparation of various piperidine derivatives.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds, including piperidine derivatives.
This section presents a summary of quantitative data for the separation of different piperidine derivatives on some of the most effective and commonly used chiral stationary phases: Chiralpak® AD-H, Chiralpak® IA, and Chiralpak® IB. The data is organized to facilitate easy comparison of their performance in terms of retention factor (k), separation factor (α), and resolution (Rs).
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | k1 | k2 | α | Rs |
| Derivatized (R/S)-Piperidin-3-amine | Chiralpak® AD-H | 0.1% Diethylamine in Ethanol | 0.5 | - | - | - | >4.0[1] |
| Aminoglutethimide | Chiralpak® IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | - | - | - | 5.33[2] |
| Chiralpak® IA | Dichloromethane | 1.0 | - | - | - | 3.67[2] | |
| Chiralpak® IA | Acetonitrile | 1.0 | - | - | - | 1.33[2] | |
| Chiralpak® IB | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | - | - | - | 0.67[2] | |
| p-Nitro-glutethimide | Chiralpak® IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | - | - | - | 2.67[2] |
| Chiralpak® IA | Dichloromethane | 1.0 | - | - | - | 2.00[2] | |
| Chiralpak® IB | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | - | - | - | 0.50[2] | |
| Phenglutarimide | Chiralpak® IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | - | - | - | 1.00[2] |
| Chiralpak® IA | Dichloromethane | 1.0 | - | - | - | 1.67[2] | |
| Chiralpak® IB | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | - | - | - | 0.33[2] | |
| Thalidomide | Chiralpak® IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | - | - | - | 2.33[2] |
| Chiralpak® IA | Dichloromethane | 1.0 | - | - | - | 1.33[2] | |
| Chiralpak® IB | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | - | - | - | 0.67[2] |
Note: '-' indicates that the specific data was not provided in the cited source.
From the data, it is evident that Chiralpak® IA generally provides superior resolution for piperidine-2,6-dione analogues compared to Chiralpak® IB under the tested normal phase conditions.[2] The choice of mobile phase also significantly impacts the separation, with a mixture of methyl-tert-butyl ether and tetrahydrofuran often yielding the best results for these compounds on Chiralpak® IA. For basic compounds like 3-aminopiperidine, Chiralpak® AD-H has shown excellent performance, achieving a high resolution.[1]
Experimental Protocols
Detailed and accurate experimental protocols are crucial for reproducing and adapting chiral separation methods. Below are the methodologies for the key experiments cited in this guide.
Protocol 1: Enantioseparation of Derivatized (R/S)-Piperidin-3-amine
-
Objective: To determine the enantiomeric purity of (R)-piperidin-3-amine dihydrochloride.
-
Derivatization: A pre-column derivatization with para-toluene sulfonyl chloride (PTSC) in the presence of a base is performed to introduce a chromophore into the analyte.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Chiral Stationary Phase: Chiralpak® AD-H column.
-
Mobile Phase: A simple mobile phase consisting of 0.1% diethylamine in ethanol is used.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection: UV detector set at 228 nm.[1]
-
Result: This method achieves a resolution of more than 4.0 between the two enantiomers.[1]
Protocol 2: Chiral Separation of Piperidine-2,6-dione Analogues
-
Objective: To resolve racemic mixtures of various piperidine-2,6-dione analogues.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Chiral Stationary Phases Evaluated:
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
-
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
-
-
Column Dimensions: 25 cm x 0.46 cm.[2]
-
Mobile Phases Evaluated:
-
Methyl-tert-butyl ether/THF (90:10, v/v)
-
100% Dichloromethane
-
100% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector set at 254 nm.[2]
-
Results: Chiralpak® IA demonstrated significantly better resolution for the tested analogues compared to Chiralpak® IB across the different mobile phases.[2]
Logical Workflow for Chiral Stationary Phase Selection
The process of selecting an optimal chiral stationary phase and developing a separation method can be systematic. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a chiral stationary phase and developing a separation method for piperidine enantiomers.
This guide provides a foundational understanding and practical data for the chiral separation of piperidine derivatives. The choice of the chiral stationary phase, along with the optimization of the mobile phase and other chromatographic conditions, is key to achieving successful and robust enantioseparations. For novel piperidine compounds, a systematic screening approach using a selection of complementary CSPs is highly recommended.
References
The Pivotal Role of Dimethylpiperidine Analogs in Drug Discovery: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of dimethylpiperidine analogs, a class of compounds demonstrating significant therapeutic potential across various biological targets. By examining their structure-activity relationships (SAR), this document aims to provide a foundational resource for the rational design of novel therapeutics.
The piperidine scaffold is a well-established and privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of methyl groups to this foundational ring system creates a diverse array of analogs with distinct pharmacological profiles. This guide will focus on the SAR of these analogs, primarily concerning their interactions with opioid and sigma-1 receptors, supported by quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.
Comparative Analysis of Biological Activity
The positioning of methyl groups on the piperidine ring significantly influences the compound's affinity and selectivity for its biological targets. Below, we present quantitative data for various dimethylpiperidine analogs, highlighting their interactions with opioid and sigma-1 receptors.
Opioid Receptor Modulation
The piperidine core is a classic pharmacophore for opioid receptor ligands. Modifications, including dimethyl substitutions, can dramatically alter binding affinities at the mu (μ), delta (δ), and kappa (κ) opioid receptors.
Table 1: Binding Affinities (Ki, nM) of Dimethylpiperidine Analogs at Opioid Receptors
| Compound ID | N-Substituent (R1) | 4-Substituent (R2) | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | NOP Ki (nM) | Citation |
| trans-3,4-dimethyl Analogues | |||||||
| JDTic | Tetrahydroisoquinoline | 4-(3-hydroxyphenyl) | 1.53 ± 0.19 | 10.6 ± 0.17 | 0.43 ± 0.03 | 16.7 ± 0.76 | [1] |
| AT-076 | Tetrahydroisoquinoline | 4-(3-hydroxyphenyl) | 1.67 ± 0.6 | 19.6 ± 0.17 | 0.43 ± 0.03 | 1.67 ± 0.76 | [1] |
| LY255582 | N-allyl | 3-hydroxyphenyl | 0.6 | 39 | 1.8 | - | [2] |
| LY255582 Analogs | |||||||
| Analog 2 | N-allyl | 2-hydroxyphenyl | 1.9 | 118 | 15 | - | [2] |
| Analog 3 | N-allyl | 4-hydroxyphenyl | 11 | 260 | 22 | - | [2] |
| Analog 4 | N-allyl | 3-methoxyphenyl | 16 | 160 | 13 | - | [2] |
SAR Insights for Opioid Receptor Ligands:
-
Role of 3,4-Dimethyl Groups: The removal of the trans-3,4-dimethyl groups from the piperidine ring of JDTic to create AT-076 led to a significant 10-fold increase in binding affinity at the Nociceptin/Orphanin FQ (NOP) receptor, while maintaining high affinity at the classical opioid receptors.[1] This suggests that the dimethyl substitution is not critical for antagonist activity and its removal can result in a broader opioid pan-antagonist profile.[1]
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of pharmacological activity.[1]
-
Aryl Substituent: The position of the hydroxyl group on the aryl ring at the 4-position of the piperidine is crucial for binding affinity. A meta-hydroxyl group (as in LY255582) generally confers the highest affinity for μ and κ receptors.[2] Moving the hydroxyl to the ortho or para position, or methylating it, leads to a decrease in binding affinity across all three opioid receptor subtypes.[2]
Sigma-1 (σ1) Receptor Modulation
Dimethylpiperidine analogs have also been explored as ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a variety of neurological disorders.
SAR Insights for Sigma-1 Receptor Ligands:
-
Piperidine Nitrogen Substitution: A free N-H on the piperidine ring is often preferred for high σ1 receptor affinity and selectivity.
-
Aromatic Moiety: The type of aromatic system attached to the piperidine core significantly impacts potency. For instance, an indazole moiety, especially with an electron-withdrawing group, can confer high affinity for the σ1 receptor.
Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of reliable SAR studies. The following are detailed methodologies for key in vitro assays used to characterize the activity of dimethylpiperidine analogs.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a standard competitive binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands:
-
[³H]DAMGO (for μ receptor)
-
[³H]DPDPE (for δ receptor)
-
[³H]U69,593 (for κ receptor)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Test Compounds: Dimethylpiperidine analogs at various concentrations.
-
Equipment: 96-well microplates, glass fiber filters, scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate the plate at room temperature for 120 minutes to reach equilibrium.[3]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Radioligand Binding Assay for Sigma-1 (σ1) Receptor
This protocol describes a method for determining the binding affinity of compounds to the sigma-1 receptor.[1]
Materials:
-
Receptor Source: HEK293 cell membranes expressing the human σ1 receptor.
-
Radioligand: [³H]-(+)-Pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: Dimethylpiperidine analogs at various concentrations.
-
Equipment: 96-well microplates, glass fiber filters, scintillation counter.
Procedure:
-
Compound Preparation: Prepare dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound dilutions or the non-specific binding control.
-
Radioligand Addition: Add [³H]-(+)-Pentazocine to a final concentration of approximately 5 nM.
-
Incubation: Add the cell membrane suspension. Incubate the plate at 37°C for 150 minutes.[1]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine IC50 and Ki values as described in the opioid receptor binding assay protocol.[1]
Visualization of Signaling Pathways
To provide a clearer understanding of the downstream consequences of receptor binding, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway for an opioid receptor.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Dimethylpiperidine-4-carboxylic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Dimethylpiperidine-4-carboxylic acid, ensuring operational integrity and adherence to safety protocols.
Immediate Safety and Hazard Information
Before proceeding with disposal, it is crucial to be aware of the potential hazards associated with this compound and its hydrochloride salt (CAS No. 1185325-87-4). According to available safety data, this compound is classified with the following hazards[1]:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
-
May cause respiratory irritation
Immediate precautionary measures include wearing appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].
Quantitative Safety and Disposal Data
| Hazard Classification | GHS Code | Precautionary Statement Examples |
| Harmful if swallowed | H302 | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Causes skin irritation | H315 | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] |
| Causes serious eye irritation | H319 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Harmful if inhaled | H332 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[1] |
| May cause respiratory irritation | H335 | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, absorbent pads, empty containers), as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
2. Containerization:
-
Select a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, can be used.
-
Ensure the container is properly sealed to prevent spills or the release of vapors.
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE."
-
The label must include the full chemical name: "this compound" and its concentration if in a solution.
-
Note the associated hazards on the label (e.g., "Harmful," "Irritant").
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dry.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an authorized and licensed waste disposal contractor.
-
Provide the waste disposal company with all necessary safety information, including the Safety Data Sheet (SDS) if available.
-
General guidance for similar compounds suggests that disposal should be to an approved waste disposal plant[2][3][4].
Experimental Workflow for Disposal
The logical workflow for the disposal of this compound is depicted in the following diagram. This visual guide assists laboratory personnel in making the correct decisions to ensure a safe and compliant disposal process.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,4-Dimethylpiperidine-4-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Dimethylpiperidine-4-carboxylic acid was not located. The following guidance is based on the safety profiles of structurally related compounds, including piperidine and piperidine-4-carboxylic acid. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with step-by-step procedural guidance.
Hazard Assessment
Based on related compounds, this compound should be considered a hazardous substance. Piperidine, a core structural component, is toxic, flammable, and corrosive, causing severe skin burns and eye damage[1][2][3]. The carboxylic acid functional group can also contribute to irritant properties[4][5]. Therefore, assume the compound may cause skin, eye, and respiratory irritation[4][6].
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles with side shields or a full-face shield.[1][7] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][8] | Prevents skin contact, which may cause burns or irritation. |
| Body Protection | Chemical-resistant laboratory coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][8] | Minimizes inhalation of potentially harmful dust or vapors. |
Operational Plan: Safe Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed[8].
-
Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, containers).
-
-
Handling:
-
Storage:
Disposal Plan
-
Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in a designated, labeled hazardous waste container.
-
-
Waste Segregation:
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
Experimental Workflow and Safety Procedures
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. aksci.com [aksci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. peptide.com [peptide.com]
- 10. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
